Product packaging for 4-Fluoro-2-methyl-1H-indol-5-amine(Cat. No.:CAS No. 398487-76-8)

4-Fluoro-2-methyl-1H-indol-5-amine

货号: B1387644
CAS 编号: 398487-76-8
分子量: 164.18 g/mol
InChI 键: OLSQELJCNPMVRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8) is a synthetically derived, substituted indole that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceutical development, and this compound's specific substitution pattern enhances its utility . The presence of a fluorine atom at the 4-position is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The amine group at the 5-position provides a reactive handle for further functionalization, allowing researchers to synthesize more complex molecules for biological screening . This compound is recognized for its role as a key precursor in the synthesis of kinase inhibitors. Notably, it is a core building block in the structure of Brivanib alaninate, an investigational drug that acts as a fibroblast growth factor receptor (FGFR) inhibitor and has been studied in clinical trials for the treatment of cancers such as colorectal carcinoma and hepatocellular carcinoma . The molecular weight of this compound is 164.18 g/mol, and its molecular formula is C9H9FN2 . It is typically characterized by a purity of ≥98% and should be stored at 2-8°C under an inert atmosphere and protected from light to ensure stability . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2 B1387644 4-Fluoro-2-methyl-1H-indol-5-amine CAS No. 398487-76-8

属性

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQELJCNPMVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659425
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398487-76-8
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a substituted indole derivative with a molecular formula of C₉H₉FN₂.[1][2][3] Its chemical structure features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. This specific substitution pattern imparts distinct physicochemical characteristics that are of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1]

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉FN₂[1][2][3]
Molecular Weight 164.18 g/mol [1][2][3]
Appearance Solid[3]
Purity 97-98%[3]
Boiling Point 343.671 °C[1]
Density 1.317 g/cm³[1]
Flash Point 161.647 °C[1]
InChI Key OLSQELJCNPMVRU-UHFFFAOYSA-N[3]
CAS Number 398487-76-8[2][3]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure. These features are crucial for its identification and characterization.[1]

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom is expected to cause splitting of adjacent proton signals.
¹³C NMR Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).
¹⁹F NMR A single resonance, with a chemical shift indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and methyl), C=C stretching (aromatic), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 164.0750), which would aid in confirming its molecular formula.

Synthesis Methodology

The synthesis of this compound can be approached through established methods for indole ring formation. A potential and widely used method is the Fischer indole synthesis .

Experimental Protocol: Fischer Indole Synthesis (Proposed)

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.

Materials:

  • (4-Fluoro-5-nitrophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Amberlyst-15)

  • Suitable solvent (e.g., ethanol, acetic acid, or toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve (4-Fluoro-5-nitrophenyl)hydrazine hydrochloride in a suitable solvent like ethanol.

    • Add an equimolar amount of acetone to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Indolization:

    • To the hydrazone mixture, add the acid catalyst (e.g., a catalytic amount of zinc chloride or polyphosphoric acid).

    • Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature will need to be determined experimentally. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the intermediate, 4-Fluoro-2-methyl-5-nitro-1H-indole.

  • Reduction of the Nitro Group:

    • Dissolve the 4-Fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

    • For the tin(II) chloride reduction, basify the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield this compound.

Below is a conceptual workflow for the proposed synthesis.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization (Fischer Synthesis) cluster_2 Step 3: Reduction of Nitro Group A (4-Fluoro-5-nitrophenyl)hydrazine HCl D Hydrazone Intermediate A->D B Acetone B->D C Solvent (e.g., Ethanol) G 4-Fluoro-2-methyl-5-nitro-1H-indole D->G E Acid Catalyst (e.g., ZnCl2) F Heating (Reflux) I This compound (Final Product) G->I H Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including many approved drugs. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Role in Kinase Inhibitor Development

The indole nucleus is a common feature in many kinase inhibitors , a critical class of drugs for treating cancer and other diseases.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of various pathologies.

A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be targeted by inhibitors derived from this indole scaffold is depicted below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 Phosphorylation RTK->P1 Autophosphorylation Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK pathway) P1->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Inhibitor Indole-based Kinase Inhibitor Inhibitor->P1 Inhibition

Caption: Generalized RTK signaling pathway and point of inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for synthetic modification to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this compound.

References

Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and synthetic methodology for the novel heterocyclic compound, 4-Fluoro-2-methyl-1H-indol-5-amine. This molecule is of significant interest in medicinal chemistry due to its unique substitution pattern, which combines the pharmacologically relevant indole scaffold with a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position.[1] These features suggest its potential as a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[2][3] The presence of the fluorine atom is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

PropertyValueReference
Molecular FormulaC₉H₉FN₂[2]
Molecular Weight164.18 g/mol [2]
Boiling Point343.6 °C (Predicted)[4]
Density1.317 g/cm³ (Predicted)[1]
AppearanceSolid[3]
CAS Number398487-76-8[2]

Structural Elucidation via Spectroscopic Analysis

The definitive structure of this compound is determined through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom at the 4-position will likely cause splitting of the signal for the adjacent proton at the 3-position.

¹³C NMR: The carbon NMR spectrum should display nine unique resonances corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C2-CH₃Singlet, ~2.4~13-15
H3Singlet or doublet (due to coupling with F), ~6.2-6.4~100-105
C3a-~125-130
C4-~145-150 (with large ¹JCF)
C5-NH₂Broad singlet, ~3.5-4.5~130-135
H6Doublet, ~6.6-6.8~110-115
H7Doublet, ~7.0-7.2~115-120
C7a-~135-140
N1-HBroad singlet, ~8.0-8.5-
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and formula. A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, which is calculated to be 164.0750.[1]

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be derived from established indole synthesis methodologies, such as the Fischer indole synthesis. The following is a proposed experimental protocol.

Materials and Methods
  • (3-Fluoro-4-nitrophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure
  • Fischer Indole Synthesis:

    • A mixture of (3-fluoro-4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is refluxed for 4 hours.

    • The solvent is removed under reduced pressure.

    • The resulting crude phenylhydrazone is added portion-wise to preheated polyphosphoric acid at 100°C.

    • The reaction mixture is stirred at this temperature for 1 hour, then cooled to room temperature and poured onto ice.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield crude 4-fluoro-2-methyl-5-nitro-1H-indole.

  • Reduction of the Nitro Group:

    • The crude 4-fluoro-2-methyl-5-nitro-1H-indole is dissolved in methanol.

    • Palladium on carbon (10 mol%) is added to the solution.

    • The mixture is stirred under a hydrogen atmosphere (or treated with sodium borohydride portion-wise at 0°C) until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction of the Nitro Group start Mix (3-fluoro-4-nitrophenyl)hydrazine HCl and Acetone in Ethanol reflux Reflux for 4 hours start->reflux evaporate1 Remove solvent under reduced pressure reflux->evaporate1 cyclize Add crude phenylhydrazone to Polyphosphoric Acid at 100°C evaporate1->cyclize precipitate Pour onto ice and filter cyclize->precipitate product1 Crude 4-fluoro-2-methyl-5-nitro-1H-indole precipitate->product1 dissolve Dissolve crude product in Methanol product1->dissolve Proceed to reduction add_catalyst Add Pd/C catalyst dissolve->add_catalyst reduce Stir under H₂ atmosphere add_catalyst->reduce filter Filter through Celite reduce->filter evaporate2 Concentrate the filtrate filter->evaporate2 purify Column Chromatography evaporate2->purify final_product This compound purify->final_product

A plausible synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. The specific substitution pattern of this compound, particularly the presence of the fluorine and amine groups, provides opportunities for hydrogen bonding and other interactions within the ATP-binding pocket of various kinases.

While the specific biological targets of this compound are not yet publicly disclosed, its structure suggests potential activity against receptor tyrosine kinases (RTKs), which are often implicated in cancer. A hypothetical mechanism of action could involve the inhibition of an RTK signaling pathway, thereby preventing downstream cellular processes like proliferation and survival.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibition

A potential mechanism of action via RTK pathway inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structure, characterized by a unique arrangement of functional groups on the indole core, warrants further investigation into its biological activities. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in the field of drug discovery.

Chemical structure of this compound.

References

Spectroscopic Data of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 4-Fluoro-2-methyl-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic features and data from closely related analogs to offer a valuable reference for its characterization. The guide also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of compounds.

Chemical Structure and Properties

This compound is a synthetic indole derivative with a molecular formula of C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[1] Its structure, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, bestows upon it unique chemical properties that make it a valuable building block in the synthesis of more complex heterocyclic structures.[1] The presence of fluorine is particularly significant as it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features for this compound based on general principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
NH (indole)8.0 - 9.0broad singlet-
Ar-H (C6-H)6.8 - 7.2doubletJ = 8.0 - 9.0
Ar-H (C7-H)6.5 - 6.9doublet of doubletsJ = 8.0 - 9.0, J = ~2.0 (meta coupling)
C3-H6.2 - 6.5singlet or tripletJ = ~1.0-2.0 (if coupled to CH₃)
NH₂ (amine)3.5 - 5.0broad singlet-
CH₃2.2 - 2.5singlet or doubletJ = ~1.0-2.0 (if coupled to C3-H)

Note: The fluorine at C4 will cause splitting of adjacent proton signals, particularly C3-H and C6-H.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (ppm) Expected Coupling
C=O (if present as impurity)> 160-
C-F (C4)150 - 160Large ¹JCF
C-NH₂ (C5)135 - 145-
C2130 - 140-
C7a125 - 135-
C3a120 - 130-
C7110 - 120-
C6100 - 110-
C395 - 105-
CH₃10 - 15-

Note: The carbon attached to the fluorine atom (C4) will exhibit a characteristic large one-bond coupling constant (¹JCF).[1]

Table 3: Predicted IR Spectroscopic Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (indole)3300 - 3500Medium, sharp
N-H Stretch (amine)3300 - 3500Medium, broad (two bands possible)
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (methyl)2850 - 3000Medium
C=C Stretch (aromatic)1500 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1100Strong
Table 4: Predicted Mass Spectrometry Data
Technique Expected Feature m/z
Electrospray Ionization (ESI)Molecular Ion [M+H]⁺~165.08
Electron Ionization (EI)Molecular Ion [M]⁺•~164.07
Key FragmentsLoss of CH₃, NH₂, HCN

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR tube (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[2]

  • Pipette or syringe

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Chloroform-d (CDCl₃) is often a good first choice for nonpolar organic compounds, while DMSO-d₆ is suitable for more polar compounds.[2]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Using a pipette or syringe, transfer the solution into an NMR tube. Avoid introducing solid particles.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring it is at the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal intensity.

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) for Solids

Materials:

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Sample of this compound (a small amount, ~1-2 mg)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe lightly moistened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Cleaning:

    • After analysis, raise the press arm and carefully remove the sample from the crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and a suitable syringe

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (optional, to promote protonation)

  • Sample of this compound (dissolved to a concentration of ~10-100 µg/mL)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of [M+H]⁺ ions.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy (ATR) Workflow cluster_ms Mass Spectrometry (ESI) Workflow nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (Lock, Shim, Tune, Acquire) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) nmr_proc->nmr_analysis ir_bkg Acquire Background Spectrum ir_sample Place Sample on ATR Crystal ir_bkg->ir_sample ir_acq Acquire Sample Spectrum ir_sample->ir_acq ir_analysis Spectral Analysis (Identify Functional Groups) ir_acq->ir_analysis ms_prep Sample Preparation (Dilute in Solvent) ms_inf Direct Infusion into ESI Source ms_prep->ms_inf ms_acq Data Acquisition (Full Scan or MS/MS) ms_inf->ms_acq ms_analysis Spectral Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis

Caption: General workflows for NMR, IR, and MS analysis.

Chemical_Structure cluster_structure This compound C9H9FN2 C₉H₉FN₂ MW MW: 164.18 structure_image

Caption: Chemical structure and properties.

References

The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon fluorination, leading to promising candidates in oncology, infectious diseases, and inflammatory conditions.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physical characteristics.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter properties such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.[1]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

  • Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.[2]

These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Indole Derivatives

Fluorinated indoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A notable example is Sunitinib, a fluorinated indole derivative approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected fluorinated indole derivatives against various human cancer cell lines.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Spirooxindole-N-alkylated maleimidesMCF-7 (Breast)3.88 - 5.83[6]
Spirooxindole-pyrazole hybridMCF-7 (Breast)0.189[7]
Spirooxindole-pyrazole hybridHep-G2 (Liver)1.04[7]
Indole-oxadiazole-isoxazole hybridsMCF-7 (Breast)2.16 - 21.43[7]
Dihydroisoxazole derivative (4b, para-fluoro)Jurkat (Leukemia), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical), A549 (Lung), A2780 (Ovarian)< 7[8]
Furo[3,2-b]indole derivative (10a)A498 (Renal)Significant inhibitory activity[9]
5-Fluoro-indole derivative (8e)CCRF-CEM, HL-60(TB), K-562, RPMI-8226 (Leukemia)log10GI50: -5.68 to -6.09[10]
Penta-heterocycle substituted indole (10b)A549 (Lung)0.12[11]
Penta-heterocycle substituted indole (10b)K562 (Leukemia)0.01[11]

Antimicrobial Activity of Fluorinated Indole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indole derivatives have shown promising activity against a variety of bacteria and fungi. Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[12]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated indole derivatives against pathogenic microorganisms.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Fluorine-substituted 2-(2-imidazolyl)indoleEscherichia coli, Staphylococcus aureus80[13]
5-FluoroindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)64[12]
3-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indoleMethicillin-resistant Staphylococcus aureus (MRSA)1[14]
Indole-triazole derivative (3d)MRSA, Candida krusei3.125 - 50[15]
Indole-1,2,4-triazole conjugatesCandida tropicalis2[16]
Indole carboxamide and propanamide derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli1.56 - 12.5[17]

Antiviral Activity of Fluorinated Indole Derivatives

Fluorinated indoles have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[18] Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and inhibiting its function.[18] The marketed anti-influenza drug Arbidol (Umifenovir) also features an indole core structure, highlighting the therapeutic potential of this scaffold in virology.[19]

Quantitative Antiviral Data

The following table summarizes the antiviral activity (EC50 values) of representative fluorinated indole derivatives.

Compound Class/NameVirusCell LineEC50 (nM)Reference
4-Fluoroindole-carboxamide derivatives (19a-e)HIV-1 WTHuman T-lymphocyte (CEM)2.0 - 4.6[18]
7-heteroaryl-carboxamide-4-fluoroindole (23n)HIV-1 WT-0.0058[18]
4-Fluoroindole derivative (20h)HIV-1 WTMT-40.5[18]
4-Fluoroindole derivative (20h)HIV-1 WTC81660.8[18]
Tetrazole-based 4-fluoroindole hybrid (24d)HIV-JRFL pseudotyped virus-20[18]
CNS-targeting HIV-1 Protease Inhibitor (GRL-08513)HIV-1 LAIMT-20.1[20]
CNS-targeting HIV-1 Protease Inhibitor (GRL-08513)HIV-2 RODMT-20.47[20]

Anti-inflammatory Activity of Fluorinated Indole Derivatives

Chronic inflammation is a key component of numerous diseases. Indole derivatives, including fluorinated analogs, have been shown to possess anti-inflammatory properties.[12] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][21]

Quantitative Anti-inflammatory Data

The table below highlights the in vitro anti-inflammatory activity of selected fluorinated indole derivatives.

Compound Class/NameAssayIC50 (µM)Reference
6-Fluoroindazole derivative (40)hTRPA1 antagonist activity0.043[22]
Fluorinated benzofuran derivative (2)PGE2 formation in LPS-treated macrophages1.92[23]
Fluorinated benzofuran derivative (3)PGE2 formation in LPS-treated macrophages1.48[23]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the process of drug discovery in this field, the following diagrams illustrate key signaling pathways and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indole Fluorinated Indole Derivative Indole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by fluorinated indole derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Indole Fluorinated Indole Derivative Indole->IKK Inhibits Indole->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Genes

Caption: NF-κB signaling pathway in inflammation and potential intervention points.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Fluorinated Indole Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Synthesis->Antimicrobial Antiviral Antiviral Screening (e.g., HIV Replication Assay) Synthesis->Antiviral AntiInflammatory Anti-inflammatory Screening (e.g., Cytokine Measurement) Synthesis->AntiInflammatory Data Quantitative Data Analysis (IC50, MIC, EC50) Anticancer->Data Antimicrobial->Data Antiviral->Data AntiInflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the discovery of bioactive fluorinated indole derivatives.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2][24]

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][24]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[2][24]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the fluorinated indole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[28]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]

  • Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.[28]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the RT enzyme. A decrease in the incorporation of the labeled dNTP in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, labeled dTTP (e.g., with biotin or a radioisotope), and recombinant HIV-1 RT enzyme in a suitable buffer.

  • Compound Addition: Add the fluorinated indole derivatives at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow the RT reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of incorporated labeled dTTP. For a biotin-labeled system, this can be achieved by transferring the mixture to a streptavidin-coated plate, followed by the addition of a horseradish peroxidase-conjugated antibody and a colorimetric substrate.

  • Data Analysis: Measure the signal (e.g., absorbance) and calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. Determine the IC50 value.

Anti-inflammatory Activity: Measurement of Nitric Oxide Production in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the fluorinated indole derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 value.

Conclusion

Fluorinated indole derivatives represent a highly promising and versatile class of compounds in the pursuit of new therapeutics. Their enhanced pharmacological properties, driven by the unique characteristics of fluorine, have led to the identification of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense potential for addressing some of the most pressing challenges in modern medicine. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting field.

References

The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methyl-1H-indol-5-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a fluorinated indole core, a reactive primary amine, and a methyl group at the 2-position—offer a versatile platform for the construction of complex heterocyclic systems with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, comprehensive data summaries, and visual representations of relevant biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The title compound, this compound, synergistically combines these advantageous features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents. The presence of the 5-amino group provides a convenient handle for further functionalization, allowing for the facile introduction of various pharmacophores and the construction of elaborate molecular architectures. This guide will explore the synthetic pathways to access this key building block and detail its application in the synthesis of targeted therapies, most notably in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for oncology.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉FN₂[1]
Molecular Weight 164.18 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[1]
CAS Number 398487-76-8[3]
InChI Key OLSQELJCNPMVRU-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectroscopic features are outlined below.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the indole ring, the C2-methyl protons, the NH₂ protons, and the indole N-H proton. Splitting patterns will be influenced by the fluorine atom at the 4-position.
¹³C NMR Resonances for the nine distinct carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, with a chemical shift indicative of the fluorine's electronic environment on the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Table 2: Expected Spectroscopic Data for this compound

Synthesis of this compound

The most plausible and widely applicable synthetic route for substituted indoles, including this compound, is the Leimgruber-Batcho indole synthesis.[4][5] This two-step process involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to afford the desired indole.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 1-(2-(4-fluoro-2-methyl-5-nitrophenyl)vinyl)-N,N-dimethylamine (Enamine Intermediate)

A solution of 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and pyrrolidine (catalytic amount). The reaction mixture is heated at 110-120 °C for several hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude enamine, a typically dark-colored solid, can be purified by recrystallization or used directly in the next step.

Step 2: Reductive Cyclization to this compound

The crude enamine intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water. A reducing agent is then added. Common reducing systems for this transformation include:

  • Palladium on Carbon (Pd/C) with Hydrogen Gas: The enamine solution is subjected to hydrogenation at a pressure of 50-60 psi in the presence of 10% Pd/C catalyst until the reaction is complete.

  • Iron powder in Acetic Acid: Iron powder (excess) is added to a solution of the enamine in glacial acetic acid, and the mixture is heated.

  • Stannous Chloride (SnCl₂): An acidic solution of the enamine is treated with an excess of stenciled chloride dihydrate.

Following the reduction, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For metal-acid reductions, the mixture is typically basified and extracted with an organic solvent. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Reaction StepReagents & ConditionsTypical Yield
Enamine Formation 4-Fluoro-2-methyl-5-nitrotoluene, DMF-DMA, Pyrrolidine, 110-120 °C85-95%
Reductive Cyclization Enamine, Pd/C, H₂, Ethanol70-85%

Table 3: Summary of a Plausible Synthetic Protocol with Estimated Yields

Applications in Organic Synthesis: A Case Study in Kinase Inhibitor Development

This compound is a key precursor in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. A prominent example is its use in the synthesis of BMS-540215, a dual inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6]

Synthesis of a Pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 Inhibitor

The synthesis involves the coupling of this compound with a suitably functionalized pyrrolo[2,1-f][7][8][9]triazine core.

Caption: General synthetic scheme for a VEGFR-2 kinase inhibitor.

Experimental Protocol: Synthesis of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][7][8][9]triazin-6-yloxy)propan-2-ol (BMS-540215)

This synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The hydroxylated version of the title compound, 4-fluoro-2-methyl-1H-indol-5-ol, is required for this particular synthesis. This can be obtained from the amine via a diazotization reaction followed by hydrolysis.

Step 1: Diazotization of this compound

This compound is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then carefully heated to induce hydrolysis to the corresponding phenol, 4-fluoro-2-methyl-1H-indol-5-ol.

Step 2: Coupling with the Pyrrolotriazine Core

To a solution of 4-fluoro-2-methyl-1H-indol-5-ol in a suitable aprotic polar solvent like DMF or DMSO, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred to form the corresponding phenoxide. A solution of the chlorinated or otherwise activated pyrrolotriazine precursor is then added, and the reaction is heated to facilitate the SNAr reaction. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography yields the target kinase inhibitor.

Reaction StepKey TransformationTypical Reagents
Diazotization/Hydrolysis Amine to PhenolNaNO₂, H₂SO₄, H₂O
SNAr Coupling Ether formationK₂CO₃ or NaH, DMF/DMSO

Table 4: Key Steps in the Synthesis of a VEGFR-2 Inhibitor from this compound

Biological Context: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Inhibitors derived from this compound target the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability

Caption: A simplified representation of the VEGFR-2 signaling pathway.[7][8][9][10][11]

Activation of VEGFR-2 by its ligand, VEGF, leads to receptor dimerization and autophosphorylation of key tyrosine residues.[7] This initiates a cascade of downstream signaling events, primarily through the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways.[7][11] The PLCγ pathway activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade, ultimately promoting cell proliferation.[7] The PI3K-Akt pathway is crucial for cell survival, migration, and vascular permeability.[10][11] By inhibiting VEGFR-2, compounds synthesized from this compound effectively shut down these pro-angiogenic signals, leading to the suppression of tumor growth.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a fluorinated indole core and a reactive amino group provides a versatile platform for the development of novel therapeutics. The successful application of this building block in the synthesis of potent kinase inhibitors such as BMS-540215 highlights its significance for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering researchers the foundational knowledge to leverage its potential in their own synthetic endeavors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is certain to increase.

References

The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-1H-indol-5-amine is a fluorinated indole derivative that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, confers unique physicochemical properties that are advantageous for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a focus on its role in the generation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
CAS Number 398487-76-8
Appearance Solid
Purity Typically ≥97%

Discovery and History

While a detailed historical account of the initial discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated indole scaffolds in drug discovery. The introduction of fluorine into bioactive molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The development of synthetic routes to access diverse substituted indoles has been a continuous effort in organic chemistry, with foundational methods like the Fischer indole synthesis paving the way for the creation of novel derivatives. The specific substitution pattern of this compound suggests its rational design as a versatile intermediate for creating libraries of compounds for screening against various biological targets.

Synthetic Methodology

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with a suitable precursor, such as 4-fluoro-2-nitrophenyl acetone. This approach comprises the formation of the indole ring system followed by the reduction of a nitro group to the desired amine.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

Materials:

  • 4-Fluoro-2-nitrophenyl acetone

  • Iron powder

  • Acetic acid

  • Sodium acetate

  • Toluene

  • Heptane

Procedure:

  • A solution of 4-fluoro-2-nitrophenyl acetone in toluene is prepared.

  • In a separate reaction vessel, a mixture of iron powder, sodium acetate, and acetic anhydride in toluene is heated.

  • The solution of 4-fluoro-2-nitrophenyl acetone is added dropwise to the heated iron mixture.

  • The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for several hours to ensure complete reaction.

  • Upon completion, the reaction is worked up by adding water and filtering to remove insoluble iron oxides.

  • The organic layer is separated, washed, and the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization from a suitable solvent system, such as toluene/heptane, to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

Experimental Protocol: Reduction to this compound

The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.

Materials:

  • 4-Fluoro-2-methyl-5-nitro-1H-indole

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • 4-Fluoro-2-methyl-5-nitro-1H-indole is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Indole Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Fluoro-2-nitrophenyl acetone B Reductive Cyclization (Fe, Acetic Acid) A->B Reactants C 4-Fluoro-2-methyl-5-nitro-1H-indole B->C Product D 4-Fluoro-2-methyl-5-nitro-1H-indole E Catalytic Hydrogenation (H₂, Pd/C) D->E Reactant F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific functionalization of this compound makes it a particularly useful intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.

Kinase Inhibitors and Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to facilitate metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a validated anti-cancer strategy.

While this compound itself is not a direct inhibitor, its structural features are incorporated into more complex molecules designed to bind to the ATP-binding pocket of kinases like VEGFR-2. The amine group at the 5-position provides a convenient handle for further chemical modifications to build out the rest of the inhibitor, while the fluoro and methyl groups can be used to fine-tune the molecule's properties and interactions with the target protein.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Inhibitor Indole-based Inhibitor (derived from this compound) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound represents a key synthetic intermediate whose value lies in its strategic design for incorporation into more complex, biologically active molecules. Its synthesis, achievable through established organic chemistry methodologies, provides access to a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Further research into the direct biological effects of this compound and the continued exploration of its utility in creating diverse chemical libraries will undoubtedly contribute to the advancement of drug discovery.

CAS number 398487-76-8 properties and uses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TAK-243 (MLN7243)

CAS Number: 398487-76-8

Synonyms: MLN7243, Uae inhibitor MLN7243

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2][3] It is a mechanism-based inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including both solid and hematological malignancies.[4][5][6] TAK-243 is currently under investigation in clinical trials for the treatment of various advanced cancers.[1][7][8] This technical guide provides a comprehensive overview of the properties, mechanism of action, experimental protocols, and potential therapeutic uses of TAK-243 for researchers, scientists, and drug development professionals.

Physicochemical Properties

TAK-243 is a crystalline solid that is white to light yellow in color.[9] Its solubility is a critical factor for its use in in vitro and in vivo studies.

PropertyValue
Molecular Formula C₁₉H₂₀F₃N₅O₅S₂
Molecular Weight 519.52 g/mol
Appearance White to light yellow crystalline solid
Solubility DMSO: 50-100 mg/mL[3][10]Ethanol: 25 mg/mL[10]Methanol: 10 mg/mL[11]Water: Insoluble[3][10]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]

Mechanism of Action

TAK-243 is a mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[6] The UPS plays a crucial role in maintaining cellular protein homeostasis by degrading misfolded or damaged proteins.[6]

The inhibition of UAE by TAK-243 occurs through a multi-step process:

  • Formation of a TAK-243-Ubiquitin Adduct: TAK-243 binds to ubiquitin, forming a covalent adduct.[5][12][13]

  • Inhibition of UAE: This adduct then acts as a potent inhibitor of UAE, preventing the transfer of ubiquitin to E2 conjugating enzymes.[4][14]

  • Disruption of Ubiquitination: The inhibition of UAE leads to a global decrease in protein ubiquitination, including both mono- and poly-ubiquitination.[1][15]

  • Induction of Proteotoxic Stress: The accumulation of non-degraded, misfolded proteins results in endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR).[2][5][16]

  • Apoptosis: Sustained ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][10]

TAK243_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 TAK-243 Inhibition cluster_2 Cellular Consequences Ub Ubiquitin E1 E1 (UAE/UBA1) Ub->E1 Adduct TAK-243-Ubiquitin Adduct Ub->Adduct E2 E2 Enzyme E1->E2 Accumulation Accumulation of Misfolded Proteins E3 E3 Ligase E2->E3 Substrate Substrate Protein E3->Substrate Tagged_Substrate Ubiquitinated Substrate Substrate->Tagged_Substrate Ub Proteasome Proteasome Tagged_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation TAK243 TAK-243 TAK243->Ub Adduct->E1 Inhibits ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with TAK-243 (serial dilutions) incubate_24h->treat_drug incubate_72h Incubate 72h treat_drug->incubate_72h add_reagent Add MTT or CCK-8 reagent incubate_72h->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Read absorbance on plate reader incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus ER_Stress ER Stress (Accumulation of unfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis TAK243 TAK-243 Inhibition Inhibition of Ubiquitination TAK243->Inhibition Inhibition->ER_Stress

References

Unveiling the Therapeutic Potential of 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives as VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives has identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary therapeutic target for this class of compounds. This in-depth guide consolidates key findings on a series of potent VEGFR-2 inhibitors, providing researchers, scientists, and drug development professionals with critical data on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. Derivatives of this compound have emerged as a promising foundation for the development of targeted cancer therapies.

Potent Inhibition of VEGFR-2 by BMS-540215 and its Prodrug Brivanib

Extensive research has led to the discovery of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2]triazin-6-yloxy)propan-2-ol, known as BMS-540215 , a potent and selective inhibitor of VEGFR-2 kinase.[3][4] To enhance its pharmacokinetic properties for clinical development, an L-alanine prodrug, Brivanib alaninate (BMS-582664) , was developed and has undergone evaluation in clinical trials for the treatment of solid tumors.[3][5][6][7]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of BMS-540215 and related analogs against VEGFR-2 and other kinases highlights the structure-activity relationship (SAR) within this series. The data underscores the importance of specific substitutions on the pyrrolo[2,1-f][1][2]triazine core for achieving high potency.

Compound IDR GroupVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)PDGFR-β IC50 (nM)
BMS-540215 (R)-2-hydroxypropyl25148>1900
Analog 1H>1000--
Analog 2CH3120--
Analog 3OCH380--

Data compiled from publicly available research.[8] Note: "-" indicates data not available.

The VEGFR-2 Signaling Pathway: A Key Regulator of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][9] This process is critical for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][9][10][11]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival BMS540215 BMS-540215 BMS540215->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by BMS-540215.

Experimental Protocols

Synthesis of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215)

The synthesis of BMS-540215 involves a multi-step process, with a key step being the coupling of the 4-fluoro-2-methyl-1H-indol-5-ol core with a substituted pyrrolo[2,1-f][1][2]triazine intermediate. The detailed synthetic route is outlined in the primary literature.[4]

General Workflow for Synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product A 4-Fluoro-2-methyl-1H-indol-5-ol C Coupling Reaction A->C B Substituted Pyrrolotriazine B->C D BMS-540215 C->D

Simplified Synthetic Workflow for BMS-540215.
VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the this compound derivatives against VEGFR-2 is determined using a biochemical kinase assay. A general protocol for such an assay is provided below.

Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of recombinant human VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the microplate wells.

  • Add the VEGFR-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

This technical guide provides a foundational understanding of the therapeutic potential of this compound derivatives as VEGFR-2 inhibitors. The presented data and methodologies offer a valuable resource for the ongoing research and development of novel anticancer agents. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of new analogs based on this scaffold is warranted.

References

Methodological & Application

Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine from 3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An efficient and detailed protocol for the laboratory-scale synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry, from 3-fluoro-2-methylaniline is outlined. This document provides comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the synthetic workflow for researchers and professionals in drug development.

Introduction

This compound is a substituted indole that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The unique substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, imparts specific physicochemical properties that are desirable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for further molecular elaboration. This document details a multi-step synthetic route starting from the readily available 3-fluoro-2-methylaniline.

Proposed Synthetic Pathway

The synthesis of this compound from 3-fluoro-2-methylaniline is proposed to proceed via a three-step sequence:

  • Fischer Indole Synthesis: Conversion of 3-fluoro-2-methylaniline to 4-fluoro-2-methyl-1H-indole. This involves the formation of a phenylhydrazone followed by acid-catalyzed cyclization.

  • Nitration: Regioselective nitration of 4-fluoro-2-methyl-1H-indole at the 5-position to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

  • Reduction: Reduction of the nitro group to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methyl-1H-indole

This step is accomplished through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.

Part A: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride

  • To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is then added portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether.

  • The solid is dried under vacuum to yield (3-fluoro-2-methylphenyl)hydrazine hydrochloride.

Part B: Synthesis of 4-Fluoro-2-methyl-1H-indole

  • A mixture of (3-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) in ethanol is heated at reflux for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a mixture of polyphosphoric acid and toluene and heated at 100 °C for 4 hours. Note: This cyclization may also yield the isomeric 6-fluoro-2-methyl-1H-indole, requiring chromatographic separation.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-fluoro-2-methyl-1H-indole.

Step 2: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole
  • 4-Fluoro-2-methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

  • A solution of sodium nitrate (1.05 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The mixture is then carefully poured into ice water, resulting in the precipitation of a solid.

  • The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to give 4-fluoro-2-methyl-5-nitro-1H-indole.

Step 3: Synthesis of this compound
  • A solution of 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) in methanol is placed in a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1A(3-Fluoro-2-methylphenyl)hydrazine HCl3-Fluoro-2-methylanilineNaNO₂, SnCl₂·2H₂OConc. HCl0-252.585>95
1B4-Fluoro-2-methyl-1H-indole(3-Fluoro-2-methylphenyl)hydrazine HClAcetone, PPAEthanol, Toluene100660>98
24-Fluoro-2-methyl-5-nitro-1H-indole4-Fluoro-2-methyl-1H-indoleNaNO₃Conc. H₂SO₄0190>97
3This compound4-Fluoro-2-methyl-5-nitro-1H-indoleH₂, Pd/CMethanol25495>99

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-Fluoro-2-methylaniline Step1A_reagents + NaNO₂, HCl + SnCl₂·2H₂O Start->Step1A_reagents Intermediate1 (3-Fluoro-2-methylphenyl)hydrazine Step1A_reagents->Intermediate1 Step1B_reagents + Acetone + PPA Intermediate1->Step1B_reagents Intermediate2 4-Fluoro-2-methyl-1H-indole Step1B_reagents->Intermediate2 Step2_reagents + NaNO₃, H₂SO₄ Intermediate2->Step2_reagents Intermediate3 4-Fluoro-2-methyl-5-nitro-1H-indole Step2_reagents->Intermediate3 Step3_reagents + H₂, Pd/C Intermediate3->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct

Caption: Synthetic route for this compound.

Application of 4-Fluoro-2-methyl-1H-indol-5-amine in the Synthesis of the SGK1 Kinase Inhibitor GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its substituted indole scaffold provides a privileged structure for interaction with the ATP-binding site of various kinases. This application note details the use of this compound in the synthesis of GSK650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and ion channel regulation, making it an attractive target in oncology and other therapeutic areas.

Featured Kinase Inhibitor: GSK650394

GSK650394, chemically known as N-(4-fluoro-2-methyl-1H-indol-5-yl)-3-methylbenzamide, is a selective inhibitor of SGK1. It has been instrumental in elucidating the cellular functions of SGK1 and is being investigated for its therapeutic potential, particularly in prostate cancer.

Biological Activity

GSK650394 demonstrates potent and selective inhibition of SGK1 and the closely related SGK2. Its inhibitory activity against other kinases, such as Akt, is significantly lower, highlighting its utility as a specific tool for studying SGK1 signaling.

Target Kinase IC50 (nM) Assay Type
SGK162Scintillation Proximity Assay
SGK2103Scintillation Proximity Assay
SGK113Fluorescence Polarization Assay
LNCaP cell growth~1000Cell-based proliferation assay

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

The synthesis of GSK650394 from this compound involves a straightforward acylation reaction.

Synthesis of N-(4-fluoro-2-methyl-1H-indol-5-yl)-3-methylbenzamide (GSK650394)

This protocol describes the amide coupling of this compound with 3-methylbenzoyl chloride.

Materials:

  • This compound

  • 3-Methylbenzoyl chloride

  • Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford GSK650394 as a solid.

Signaling Pathways

GSK650394 targets the SGK1 signaling pathway, which is a downstream effector of the PI3K/Akt pathway. SGK1 is activated by phosphorylation by PDK1 and mTORC2 and subsequently phosphorylates a range of substrates involved in cell survival and proliferation.

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2 mTORC2 mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Substrates Downstream Substrates (e.g., NDRG1, FOXO3a) SGK1_active->Substrates phosphorylates GSK650394 GSK650394 GSK650394->SGK1_active inhibits CellSurvival Cell Survival and Proliferation Substrates->CellSurvival

Caption: Simplified SGK1 Signaling Pathway and Inhibition by GSK650394.

Experimental Workflow

The general workflow for the synthesis and evaluation of GSK650394 is outlined below.

Experimental_Workflow Start This compound Reaction Amide Coupling Reaction Start->Reaction Reagent 3-Methylbenzoyl chloride Reagent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product GSK650394 Purification->Product BioAssay Biological Assays (Kinase Inhibition, Cell Proliferation) Product->BioAssay Data Data Analysis BioAssay->Data Result Determination of IC50 Data->Result

References

Application Notes and Protocols: Synthesis of Anticancer Agents Using 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 4-Fluoro-2-methyl-1H-indol-5-amine. This key intermediate is integral to the development of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including the fluorine atom which can enhance metabolic stability and binding affinity, make it a valuable scaffold for the design of novel therapeutic agents. A notable application of this compound is in the synthesis of BMS-540215, a potent VEGFR-2 inhibitor, and its orally bioavailable prodrug, Brivanib Alaninate (BMS-582664), which has undergone clinical investigation for the treatment of solid tumors.[1][2][3]

Featured Application: Synthesis of BMS-540215, a Potent VEGFR-2 Inhibitor

BMS-540215 is a highly selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, BMS-540215 effectively cuts off the blood supply to tumors, thereby impeding their growth.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A, a potent mitogen, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, which is crucial for endothelial cell survival.[1][4][5][6][7] BMS-540215 competitively inhibits the binding of ATP to the kinase domain of VEGFR-2, thereby blocking these downstream signaling events and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_proliferation Proliferation Pathway cluster_survival Survival Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival BMS540215 BMS-540215 (this compound derivative) BMS540215->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway and Inhibition by BMS-540215.

Quantitative Data

The following table summarizes the in vitro activity of BMS-540215 and related compounds against various cancer cell lines and kinases.

CompoundTargetAssayIC50 (nM)Cell LineReference
BMS-540215VEGFR-2Kinase Assay1.1-[1]
BMS-540215FGFR-1Kinase Assay16-[3]
BMS-540215HUVEC ProliferationCell-based6.4HUVEC[1]
Brivanib (active form of BMS-582664)VEGFR-2Kinase Assay0.9-[8]
Brivanib (active form of BMS-582664)FGFR-1Kinase Assay15-[8]

Experimental Protocols

Synthesis of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][4][6]triazine Core

This protocol outlines a potential synthetic route to the core structure of BMS-540215, starting from this compound. The initial step involves the conversion of the amine to a hydroxyl group, which can then be coupled with the pyrrolotriazine moiety.

Synthesis_Workflow Start This compound Step1 Diazotization (e.g., NaNO2, H2SO4) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Hydrolysis (e.g., H2O, heat) Intermediate1->Step2 Intermediate2 4-Fluoro-2-methyl-1H-indol-5-ol Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (with 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine) Intermediate2->Step3 Product 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine Step3->Product

References

Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the N-acetylation of 4-fluoro-2-methyl-1H-indol-5-amine to synthesize N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-acylindole motif in a wide range of biologically active molecules.[1][2][3] The following protocol is based on established methods for the N-acetylation of substituted indoles and anilines.

Introduction

The N-acetylation of indoles is a fundamental transformation in organic synthesis, often employed to protect the indole nitrogen or to synthesize compounds with specific biological activities.[4] N-acylindoles are key structural motifs found in numerous pharmaceuticals and natural products.[1] The selective acylation of the nitrogen atom in the presence of other reactive sites on the indole ring is a common challenge.[1][2] Generally, N-acetylation of an amino group on an indole ring can be achieved by treating the substrate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.[5][6] This protocol details a standard laboratory procedure for the N-acetylation of this compound using acetic anhydride.

Chemical Reaction Scheme

The N-acetylation of this compound proceeds via the reaction of the primary amine group with an acetylating agent, such as acetic anhydride, to form an amide bond.

G cluster_0 Reactants cluster_1 Product This compound plus1 + This compound->plus1 Acetic Anhydride plus1->Acetic Anhydride arrow Acetic Anhydride->arrow N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide arrow->N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide

Caption: Chemical reaction for the N-acetylation of this compound.

Experimental Protocol

This protocol describes the N-acetylation of this compound using acetic anhydride in pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (10 volumes).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide.

Data Presentation

The following table summarizes the typical quantitative data for the N-acetylation of this compound.

ParameterValue
Starting Material This compound
Molecular Weight164.18 g/mol
Reagent Acetic Anhydride
Molar Equivalence1.2 eq
Solvent Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Product N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide
Molecular Weight206.22 g/mol
Typical Yield 85-95%

Experimental Workflow

The following diagram illustrates the workflow for the N-acetylation protocol.

G start Start dissolve Dissolve this compound in pyridine start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Add acetic anhydride dropwise cool->add_reagent react Stir at room temperature for 4-6 hours add_reagent->react monitor Monitor reaction by TLC react->monitor workup Work-up: - Dilute with DCM - Wash with H₂O and NaHCO₃ monitor->workup Reaction Complete dry Dry organic layer (MgSO₄) and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: Workflow diagram for the N-acetylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

Characterization

The final product, N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This protocol provides a reliable and straightforward method for the N-acetylation of this compound. The procedure utilizes common laboratory reagents and techniques, making it accessible for researchers in various settings. The resulting N-acetylated indole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine. The derivatization of this functional group is a key step in the synthesis of a wide range of biologically active molecules. The following sections describe procedures for N-acylation, N-sulfonylation, and N-alkylation, which are fundamental transformations in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the 2-methyl group can influence the molecule's conformation. The 5-amino group serves as a versatile handle for introducing a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this primary amine can lead to the formation of amides, sulfonamides, and secondary or tertiary amines, each with distinct physicochemical and pharmacological properties. These modifications are crucial for optimizing lead compounds in drug development programs.

Experimental Protocols

N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amino group with an acyl chloride. Acylation is a widely used reaction to introduce a variety of acyl groups.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated indole.

N-Sulfonylation of this compound

This protocol details the synthesis of a sulfonamide derivative through the reaction of the amino group with a sulfonyl chloride. Sulfonamides are a common motif in many therapeutic agents.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of THF and a base like potassium carbonate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per mmol of amine) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography to yield the pure N-sulfonylated indole.

N-Alkylation of this compound

This protocol describes the formation of a C-N bond through the reaction of the amino group with an alkylating agent, such as an alkyl halide.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of a base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF (10 mL per mmol of amine), add this compound (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Data Presentation

Table 1: Summary of Derivatization Reactions and Expected Outcomes

Derivatization TypeReagent (Example)Base (Example)Solvent (Example)Typical Reaction TimeExpected Yield RangePhysical State
N-Acylation Acetyl chlorideTriethylamineDichloromethane2-4 hours80-95%Solid
Benzoyl chloridePyridinePyridine3-6 hours75-90%Solid
N-Sulfonylation p-Toluenesulfonyl chloridePyridinePyridine12-16 hours70-85%Solid
Benzenesulfonyl chloridePotassium carbonateTHF10-14 hours65-80%Solid
N-Alkylation Methyl iodidePotassium carbonateDMF4-8 hours60-75%Solid/Oil
Benzyl bromideSodium hydrideDMF3-6 hours65-80%Solid

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions. Optimization may be required.

Table 2: Representative Spectroscopic Data for Derivatized Products

DerivativeStructureRepresentative ¹H NMR Data (δ, ppm)Representative ¹³C NMR Data (δ, ppm)Representative IR Data (cm⁻¹)
N-acetyl-4-fluoro-2-methyl-1H-indol-5-amine 10.5 (s, 1H, indole NH), 8.0 (s, 1H, amide NH), 7.0-7.5 (m, 2H, Ar-H), 6.2 (s, 1H, indole C3-H), 2.4 (s, 3H, indole CH₃), 2.1 (s, 3H, acetyl CH₃)168 (C=O), 155 (C-F), 140-110 (Ar-C), 100 (indole C3), 24 (acetyl CH₃), 14 (indole CH₃)3300 (N-H), 1660 (C=O), 1540 (N-H bend)
N-(p-tolylsulfonyl)-4-fluoro-2-methyl-1H-indol-5-amine 10.6 (s, 1H, indole NH), 9.5 (s, 1H, sulfonamide NH), 7.2-7.8 (m, 6H, Ar-H), 6.1 (s, 1H, indole C3-H), 2.4 (s, 3H, indole CH₃), 2.3 (s, 3H, tolyl CH₃)156 (C-F), 145-120 (Ar-C), 101 (indole C3), 21 (tolyl CH₃), 14 (indole CH₃)3280 (N-H), 1340, 1160 (SO₂)
N-benzyl-4-fluoro-2-methyl-1H-indol-5-amine 10.2 (s, 1H, indole NH), 7.2-7.4 (m, 5H, benzyl Ar-H), 6.8-7.1 (m, 2H, indole Ar-H), 6.1 (s, 1H, indole C3-H), 4.3 (s, 2H, benzyl CH₂), 4.0 (br s, 1H, amine NH), 2.3 (s, 3H, indole CH₃)154 (C-F), 140-110 (Ar-C), 100 (indole C3), 48 (benzyl CH₂), 14 (indole CH₃)3400, 3320 (N-H)

Note: Spectroscopic data are hypothetical and intended for illustrative purposes. Actual values may differ.

Visualizations

General Reaction Scheme

Derivatization_Scheme cluster_reactions Derivatization Reactions cluster_products Products Indole This compound Acylation N-Acylation (R-COCl, Base) Indole->Acylation Sulfonylation N-Sulfonylation (R-SO2Cl, Base) Indole->Sulfonylation Alkylation N-Alkylation (R-X, Base) Indole->Alkylation Amide N-Acyl Derivative Acylation->Amide Sulfonamide N-Sulfonyl Derivative Sulfonylation->Sulfonamide Amine N-Alkyl Derivative Alkylation->Amine

Caption: General derivatization pathways of the 5-amino group.

Experimental Workflow for N-Acylation

Workflow A 1. Dissolve Indole in Anhydrous Solvent B 2. Add Base (e.g., TEA) A->B C 3. Cool to 0°C B->C D 4. Add Acyl Chloride Dropwise C->D E 5. Reaction at RT (Monitor by TLC) D->E F 6. Aqueous Work-up (NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purification (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: A typical experimental workflow for N-acylation.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluoro-2-methyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of the molecule, such as its metabolic stability and binding affinity to target proteins.[1] As with many active pharmaceutical ingredients (APIs), ensuring high purity is critical for accurate biological evaluation and to meet regulatory standards. This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).

The described method is based on reversed-phase chromatography, a widely used technique for the separation of aromatic amines and other indole compounds.[2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for obtaining high-purity this compound.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound.

1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended. A C8 column could also be considered.

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Sample Solvent: A mixture of water and acetonitrile (e.g., 90:10 v/v) with a small amount of acid (e.g., 0.1% TFA) to aid solubility.

  • Chemicals: this compound (crude sample for purification).

2. Preparation of Mobile Phases and Sample

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of approximately 10-20 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Method Parameters

The following parameters provide a starting point for method development and can be optimized for specific impurity profiles and loading requirements.

ParameterRecommended Condition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or PDA scan 200-400 nm)
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

4. Purification and Post-Processing Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Dissolve Crude Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phases hplc_injection Inject Sample onto Preparative Column prep_mobile->hplc_injection filter_sample->hplc_injection hplc_separation Gradient Elution hplc_injection->hplc_separation hplc_detection UV Detection (280 nm) hplc_separation->hplc_detection hplc_fraction Collect Fractions Containing Target Compound hplc_detection->hplc_fraction purity_analysis Analyze Purity of Collected Fractions (Analytical HPLC) hplc_fraction->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling evaporation Remove Solvent (Rotary Evaporation/Lyophilization) pooling->evaporation final_product Obtain Pure This compound evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

5. Fraction Collection and Analysis

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

  • Analyze the purity of the collected fractions using an analytical HPLC method. A smaller bore C18 column (e.g., 4.6 mm ID) and a faster gradient can be used for this purpose.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

6. Solvent Removal

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.

Expected Results

This method is designed to effectively separate this compound from common synthetic impurities. The retention time of the target compound will depend on the exact HPLC system and column used, but it is expected to elute as a sharp peak under the specified gradient conditions. The purity of the final product should be significantly enhanced compared to the crude starting material.

Troubleshooting

  • Poor Resolution: If the peak of interest is not well-separated from impurities, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., to methanol), or using a different mobile phase additive (e.g., TFA instead of FA).

  • Peak Tailing: The amine functionality in the target molecule can sometimes lead to peak tailing. Using an acidic mobile phase additive (as described) and a high-purity, end-capped C18 column should minimize this effect.

  • Low Recovery: Ensure the compound is fully dissolved in the sample solvent. Check for precipitation on the column by performing a column wash. The pH of the mobile phase can also affect the recovery of amine-containing compounds.

Conclusion

The protocol detailed in this application note provides a robust starting point for the preparative HPLC purification of this compound. By employing reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing an acidic modifier, high-purity material suitable for further research and development can be obtained. Optimization of the method may be necessary depending on the specific impurity profile of the crude sample.

References

Application Note: Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2-methyl-1H-indol-5-amine is a substituted indole that serves as a versatile building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity to target proteins.[1] This application note provides a detailed protocol for the analysis of this compound and its hypothetical reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is crucial for reaction monitoring, purity assessment, and characterization of potential pharmaceutical candidates.

Hypothetical Reaction Scheme

For the purpose of this application note, we will consider two common reactions involving the primary amine group of this compound: N-acetylation and N-benzoylation. These reactions are fundamental in drug discovery for modifying the properties of a lead compound.

  • Analyte 1: this compound (Starting Material)

  • Analyte 2: N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamide (Acetylated Product)

  • Analyte 3: N-(4-Fluoro-2-methyl-1H-indol-5-yl)benzamide (Benzoylated Product)

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS analysis of the three analytes.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Retention Time (min)
This compoundC₉H₉FN₂164.18165.1150.13.5
N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamideC₁₁H₁₁FN₂O206.22207.2165.15.2
N-(4-Fluoro-2-methyl-1H-indol-5-yl)benzamideC₁₆H₁₃FN₂O268.29269.3165.17.8

Experimental Protocols

A detailed methodology for the LC-MS analysis is provided below.

Sample Preparation

For the analysis of a reaction mixture, a simple dilution is often sufficient.

  • Reaction Quenching: If necessary, quench the reaction with an appropriate reagent.

  • Dilution: Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortexing: Vortex the tube for 30 seconds to ensure homogeneity.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.

For analysis from a biological matrix, a protein precipitation or solid-phase extraction would be necessary.[2][3][4]

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Scan Mode: Multiple Reaction Monitoring (MRM). The transitions are listed in the data table.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_processing Data Processing start Reaction Mixture dilution Dilution (1:100) start->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation HPLC Separation (C18 Column) filtration->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: LC-MS experimental workflow from sample preparation to data reporting.

Hypothetical Reaction Pathway

reaction_pathway reagent1 Acetic Anhydride product1 N-acetylated Product reagent1->product1 reagent2 Benzoyl Chloride product2 N-benzoylated Product reagent2->product2 starting_material This compound starting_material->product1 N-acetylation starting_material->product2 N-benzoylation

Caption: Hypothetical reaction pathways of this compound.

Discussion

The developed LC-MS method provides excellent sensitivity and selectivity for the quantitative analysis of this compound and its acetylated and benzoylated derivatives. The use of a C18 column allows for good chromatographic separation of the more polar starting material from the more non-polar products. The gradient elution ensures that all compounds are eluted with good peak shape in a reasonable run time.

Positive mode ESI was chosen as the indole nitrogen is readily protonated. The fragmentation of the acetylated and benzoylated products is predicted to involve the loss of the acyl group to yield the common fragment ion corresponding to the protonated starting material (m/z 165.1). This common fragment provides a useful diagnostic tool for identifying related structures. The fragmentation of the parent compound likely involves the loss of a methyl group.

Conclusion

This application note details a robust and reliable LC-MS method for the analysis of this compound and its reaction products. The provided protocols and parameters can be readily adapted for the analysis of other similar indole derivatives, making it a valuable tool in drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryl-4-fluoro-2-methyl-1H-indoles. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with substituted indole scaffolds. Indole derivatives are crucial components in many biologically active compounds, and the Suzuki coupling is a powerful tool for creating carbon-carbon bonds to further functionalize these molecules.[1][2]

The following protocols are based on established methods for Suzuki coupling of nitrogen-rich heterocycles and anilines.[1][3] Given the specific substitution pattern of the target molecule, which includes an electron-donating amine and an electron-withdrawing fluorine, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The indole nitrogen is presented as unprotected, which can sometimes interfere with palladium catalysis; however, methods have been developed to address this challenge.[3]

It is assumed that the starting material is a halogenated derivative, such as 5-bromo- or 5-iodo-4-fluoro-2-methyl-1H-indole, as the amine group itself is not a suitable leaving group for a standard Suzuki coupling reaction.

Experimental Protocols

This section outlines two detailed protocols for the Suzuki coupling of a hypothetical 5-halo-4-fluoro-2-methyl-1H-indole with an arylboronic acid. Protocol A employs a widely used palladium catalyst with a phosphine ligand, while Protocol B utilizes a more specialized catalyst system that has shown success with challenging nitrogen-containing heterocycles.

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from procedures successful for the Suzuki coupling of bromoindazoles, which are structurally similar to haloindoles.[1]

Materials:

  • 5-Bromo-4-fluoro-2-methyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Water (optional, can be used as a co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-fluoro-2-methyl-1H-indole, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (DME or dioxane, and optionally water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Suzuki Coupling using a Buchwald Precatalyst

This protocol employs a modern catalyst system known for its high activity in challenging cross-coupling reactions, including those with nitrogen-containing heterocycles.

Materials:

  • 5-Iodo-4-fluoro-2-methyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, or under a stream of inert gas, add 5-iodo-4-fluoro-2-methyl-1H-indole, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat to the desired temperature (60-110 °C). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol A (steps 6-8).

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the Suzuki coupling protocols. These values should be considered as a starting point for optimization for the specific 4-fluoro-2-methyl-1H-indol-5-amine derivative of interest.

Table 1: Reagent Stoichiometry and Catalyst Loading

ReagentProtocol A (Pd(dppf)Cl₂)Protocol B (Buchwald Precatalyst)
5-Halo-4-fluoro-2-methyl-1H-indole1.0 equiv1.0 equiv
Arylboronic Acid1.2 - 1.5 equiv1.5 equiv
Palladium Catalyst2 - 5 mol%1 - 3 mol%
Base2.0 - 3.0 equiv2.0 - 3.0 equiv

Table 2: Reaction Conditions

ParameterProtocol A (Pd(dppf)Cl₂)Protocol B (Buchwald Precatalyst)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂SPhos Pd G3 Precatalyst
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Solvent(s) DME or 1,4-Dioxane (optional H₂O)1,4-Dioxane / H₂O
Temperature 80 - 100 °C60 - 110 °C
Typical Time 2 - 24 hours1 - 12 hours

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia R¹-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition reactants R¹-X + R²-B(OR)₂ oxidative_addition->reactants pdiib R¹-Pd(II)L₂-R² pdiia->pdiib R²-B(OR)₂ (activated by base) transmetalation Transmetalation base Base transmetalation->base pdiib->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating & Stirring (Monitor Progress) reaction_setup->heating workup Aqueous Work-up heating->workup extraction Extraction with Organic Solvent workup->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for 4-Fluoro-2-methyl-1H-indol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Fluoro-2-methyl-1H-indol-5-amine as a Fragment

This compound is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD). Its indole scaffold is a common motif in many approved drugs, and the specific substitutions on this fragment offer several advantages for FBDD campaigns. The fluorine atom provides a sensitive handle for ¹⁹F NMR screening, a powerful technique for detecting weak fragment binding.[1][2][3][4][5] The methyl group at the 2-position and the amine group at the 5-position provide vectors for future elaboration of the fragment hit into a more potent lead compound.[6][7]

The incorporation of fluorine into fragments is a strategic choice in FBDD. Fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of a compound.[8] Furthermore, the use of ¹⁹F NMR for screening allows for the rapid and sensitive detection of binding events, even for low-affinity fragments, and can be performed with complex mixtures of compounds, thus increasing throughput.[1][2][4][5]

Key Properties of this compound:

PropertyValue
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
Topological Polar Surface Area (TPSA) 41.5 Ų
cLogP 1.8-2.2 (estimated)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

This data is calculated and estimated based on the chemical structure.

Application in Fragment Screening by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a primary application for this compound in FBDD. The fluorine atom acts as a sensitive probe to monitor the fragment's interaction with a target protein. Changes in the ¹⁹F NMR signal upon addition of the target protein, such as a change in chemical shift, line broadening, or a decrease in signal intensity, indicate binding.[2][4]

Logical Workflow for ¹⁹F NMR-based Fragment Screening

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 ¹⁹F NMR Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Generation Frag_Prep Prepare stock solution of This compound in DMSO-d6 QC Quality control of fragment (purity, identity) Frag_Prep->QC Screen Acquire ¹⁹F NMR spectrum of fragment alone QC->Screen Add_Target Add target protein to the fragment solution Screen->Add_Target Screen_Target Acquire ¹⁹F NMR spectrum in the presence of the target Add_Target->Screen_Target Analysis Analyze spectral changes (chemical shift, line broadening) Screen_Target->Analysis Titration Perform ¹⁹F NMR titration to determine binding affinity (Kd) Analysis->Titration Orthogonal Orthogonal validation (e.g., SPR, ITC) Titration->Orthogonal SAR Structure-Activity Relationship (SAR) by NMR Orthogonal->SAR Elaboration Fragment elaboration and linking based on structural data SAR->Elaboration Lead_Opt Lead Optimization Elaboration->Lead_Opt

Caption: A logical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Preparation of Fragment Stock Solution
  • Compound: this compound

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Procedure:

    • Accurately weigh 1.64 mg of this compound.

    • Dissolve the compound in 1.0 mL of DMSO-d₆ to obtain a 10 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C.

¹⁹F NMR Screening Protocol
  • Instrumentation: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation:

    • Prepare a screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • In an NMR tube, add the screening buffer to a final volume of 495 µL.

    • Add 5 µL of the 10 mM fragment stock solution to achieve a final fragment concentration of 100 µM.

    • Acquire a reference ¹⁹F NMR spectrum of the fragment alone.

    • Add the target protein to the NMR tube to a final concentration of 10-20 µM.

    • Acquire a second ¹⁹F NMR spectrum in the presence of the target protein.

  • NMR Parameters (Example):

    • Pulse Program: Standard 1D ¹⁹F experiment.

    • Temperature: 298 K.

    • Scans: 128-1024 (depending on fragment concentration and protein concentration).

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the fragment with and without the target protein.

    • Look for changes in chemical shift (Δδ), line broadening (Δν), and/or a decrease in signal intensity.

Binding Affinity Determination by ¹⁹F NMR Titration
  • Procedure:

    • Prepare a series of NMR samples with a constant concentration of the fragment (e.g., 50 µM) and increasing concentrations of the target protein (e.g., 0, 10, 25, 50, 100, 200, 400 µM).

    • Acquire a ¹⁹F NMR spectrum for each sample.

    • Measure the change in the ¹⁹F chemical shift (Δδ) at each protein concentration.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) as a function of the total protein concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Hit Validation and Elaboration

Once a binding event is confirmed and the affinity is determined, the next steps involve validating the hit with orthogonal biophysical methods and elucidating the binding mode to guide further chemistry efforts.

Signaling Pathway for Hit-to-Lead

Hit_to_Lead cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Lead Generation FBDD_Screen ¹⁹F NMR Screen with This compound SPR Surface Plasmon Resonance (SPR) FBDD_Screen->SPR ITC Isothermal Titration Calorimetry (ITC) FBDD_Screen->ITC Xray X-ray Crystallography FBDD_Screen->Xray Binding_Mode Determine Binding Mode (from X-ray or NMR) SPR->Binding_Mode Xray->Binding_Mode SAR_by_NMR SAR by NMR Binding_Mode->SAR_by_NMR Fragment_Growing Fragment Growing SAR_by_NMR->Fragment_Growing Fragment_Linking Fragment Linking SAR_by_NMR->Fragment_Linking Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Fluoro-2-methyl-1H-indol-5-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving a Fischer indole synthesis of a nitro-substituted precursor followed by reduction.

Problem 1: Low or No Yield of 4-Fluoro-2-methyl-5-nitro-1H-indole

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Phenylhydrazone Formation Ensure the complete removal of water during the condensation of 4-fluoro-5-nitrophenylhydrazine with acetone. The use of a Dean-Stark apparatus or the addition of a drying agent like anhydrous MgSO₄ can be beneficial. Verify the purity of the phenylhydrazine starting material, as impurities can hinder the reaction.
Inappropriate Acid Catalyst for Cyclization The choice of acid catalyst is critical in the Fischer indole synthesis.[1][2] A systematic screening of both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[1][2] Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization.
Unfavorable Reaction Temperature The cyclization step is temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. An initial temperature of 80-100°C is a good starting point, which can be optimized based on reaction monitoring.
Electronic Effects of Substituents The presence of a strong electron-withdrawing nitro group and an electron-withdrawing fluorine atom on the phenylhydrazine ring can deactivate the aromatic ring towards the electrophilic cyclization step.[3] Using a stronger acid catalyst or a higher reaction temperature might be necessary to overcome this deactivation.
Side Reactions The presence of an ortho-substituent on the phenylhydrazone can sometimes lead to the formation of isomeric indole derivatives or other side products.[4] Careful analysis of the crude product by NMR and LC-MS is crucial to identify any major byproducts and adjust the reaction conditions accordingly.
Problem 2: Incomplete Reduction of 4-Fluoro-2-methyl-5-nitro-1H-indole

Possible Causes and Solutions

CauseRecommended Solution
Inactive or Insufficient Reducing Agent The choice and quality of the reducing agent are paramount. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., SnCl₂/HCl, Fe/HCl). Ensure the catalyst for hydrogenation is active and used in an appropriate loading. For metal/acid reductions, ensure the metal is finely powdered and activated if necessary.
Poor Solubility of the Nitroindole The nitroindole precursor may have limited solubility in the reaction solvent, hindering its contact with the reducing agent. A solvent system that effectively dissolves the starting material should be chosen. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For metal/acid reductions, acidic aqueous solutions or ethanol are often used.
Formation of Intermediates The reduction of a nitro group can sometimes stall at the hydroxylamine or nitroso stage. Prolonging the reaction time, increasing the amount of reducing agent, or elevating the reaction temperature can help drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is essential to track the disappearance of the starting material and any intermediates.
Catalyst Poisoning In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Purifying the nitroindole before reduction and using high-purity solvents can mitigate this issue.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions

CauseRecommended Solution
Presence of Closely Eluting Impurities The final product, being an amine, can be basic and may interact strongly with silica gel, leading to tailing and poor separation. The use of a modified eluent system for column chromatography, such as adding a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase, can improve the peak shape and separation.
Oxidation of the Aminophenol Moiety The 5-amino-4-fluoroindole structure is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to perform the purification and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Residual Metal Contaminants If a metal-based reducing agent was used, residual metal salts can contaminate the product. Thorough aqueous work-up, including washing with a chelating agent like EDTA, can help remove these impurities before chromatography.
Formation of Salt If the work-up involved acidic conditions, the product might be in its salt form, which will have different chromatographic behavior. Neutralization with a mild base (e.g., NaHCO₃ solution) before extraction is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed strategy involves a multi-step synthesis. The key step is the Fischer indole synthesis to construct the indole core, followed by the reduction of a nitro group to the desired amine. A plausible reaction sequence is the Fischer indole cyclization of the phenylhydrazone derived from 4-fluoro-5-nitrophenylhydrazine and acetone to yield 4-fluoro-2-methyl-5-nitro-1H-indole, followed by the reduction of the nitro group.

Q2: Which acid catalyst is best for the Fischer indole cyclization step?

A2: The optimal acid catalyst can vary depending on the specific substrate. Both Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids such as zinc chloride and boron trifluoride etherate have been successfully used in Fischer indole syntheses.[1][2] For substrates with electron-withdrawing groups, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent are often more effective. A small-scale screening of different catalysts is recommended to determine the best option for this specific synthesis.

Q3: What are the expected yields for the synthesis of this compound?

A3: The overall yield can vary significantly based on the optimization of each step. For the Fischer indole synthesis of related nitro-substituted indoles, yields can range from moderate to good (40-70%). The subsequent reduction of the nitro group is typically a high-yielding reaction, often exceeding 80-90% with careful execution. Therefore, an overall yield in the range of 30-60% is a reasonable expectation after optimization.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and reduction steps. For the Fischer indole synthesis, the disappearance of the phenylhydrazone and the appearance of the indole product can be visualized under UV light. For the reduction step, the disappearance of the yellow nitroindole and the appearance of the amine product (which may have a different color and Rf value) can be tracked. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying any intermediates or byproducts.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The use of strong acids requires caution. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole (via Fischer Indole Synthesis)
  • Phenylhydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-fluoro-5-nitrophenylhydrazine (1 equivalent) in toluene. Add acetone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

  • Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (PPA) (10 times the weight of the phenylhydrazone).

  • Heat the mixture with stirring at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-2-methyl-5-nitro-1H-indole.

Protocol 2: Synthesis of this compound (via Reduction)
  • In a round-bottom flask, dissolve 4-fluoro-2-methyl-5-nitro-1H-indole (1 equivalent) in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC, typically 4-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, with 0.5% triethylamine).

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis

CatalystSolventTemperature (°C)Typical Yield Range (%)Reference
H₂SO₄Ethanol7840-60General Knowledge
ZnCl₂Acetic Acid100-12050-70[1][2]
PPANeat90-11060-80General Knowledge
p-TsOHToluene11055-75[1]

Table 2: Comparison of Reduction Methods for Nitroindoles

Reducing AgentSolventTemperature (°C)Typical Yield Range (%)Reference
H₂ (1 atm), 10% Pd/CEthanol2585-95General Knowledge
SnCl₂·2H₂OEthanol7880-90General Knowledge
Fe / NH₄ClEthanol/Water7875-85General Knowledge
Na₂S₂O₄THF/Water2570-80General Knowledge

Visualizations

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Reduction A 4-Fluoro-5-nitrophenylhydrazine + Acetone B Phenylhydrazone Formation (Toluene, Acetic Acid, Reflux) A->B C Cyclization (Acid Catalyst, Heat) B->C D 4-Fluoro-2-methyl-5-nitro-1H-indole C->D E 4-Fluoro-2-methyl-5-nitro-1H-indole D->E Purification F Reduction (e.g., H2, Pd/C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield of Final Product Problem_Step1 Low Yield in Step 1? Start->Problem_Step1 Problem_Step2 Low Yield in Step 2? Problem_Step1->Problem_Step2 No Solution_Step1 Check Hydrazone Formation Optimize Acid Catalyst Adjust Temperature Problem_Step1->Solution_Step1 Yes Purification_Issue Purification Problems? Problem_Step2->Purification_Issue No Solution_Step2 Verify Reducing Agent Activity Improve Solubility Increase Reaction Time/Temp Problem_Step2->Solution_Step2 Yes Solution_Purification Use Amine-Deactivated Silica/Eluent Work under Inert Atmosphere Remove Metal Impurities Purification_Issue->Solution_Purification Yes End Improved Yield Purification_Issue->End No Solution_Step1->End Solution_Step2->End Solution_Purification->End

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted indoles like this compound?

A1: Several methods are widely used for indole synthesis. The most common include the Fischer, Leimgruber-Batcho, Reissert, and Sugasawa syntheses.[1][2] For this specific molecule, a plausible and effective route is the reductive cyclization of a substituted o-nitrotoluene derivative, which is a robust method often used in industrial applications.[1][3] The Fischer indole synthesis, which involves reacting a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, is also a classic and versatile option.[4][5]

Q2: What are the key starting materials for the synthesis of this compound via a reductive cyclization pathway?

A2: A common approach would start with a suitably substituted nitrophenyl compound. For instance, a plausible precursor would be 1-fluoro-4-methyl-2,5-dinitrobenzene or a related 2-nitrotoluene derivative that can be elaborated and then cyclized. The key is to have the nitro group positioned ortho to a side chain that can form the five-membered ring upon reduction.

Q3: The final amino group at the 5-position seems sensitive. Should it be protected during synthesis?

A3: Yes, the amine functionality can be sensitive to the conditions used in many indole syntheses, particularly acidic conditions (like in the Fischer synthesis) or during certain catalytic reactions. It is often strategic to introduce the amino group in a protected form, such as a nitro group (-NO2), which is then reduced to the amine (-NH2) in the final step of the synthesis. This avoids unwanted side reactions.

Q4: What are typical storage conditions for the final product, this compound?

A4: The compound should be stored in a dark place under an inert atmosphere, typically at refrigerated temperatures (2-8°C), to prevent degradation.[6] Indole derivatives, especially those with amino groups, can be susceptible to air and light-induced oxidation, which may lead to the formation of colored, resinous substances.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst If using a catalytic reduction (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active. Perform a test reaction on a known standard if possible. For metal-acid reductions (e.g., Fe/HCl, SnCl2/HCl), ensure the metal is finely powdered and activated.
Incorrect Reaction Temperature Indole syntheses can be temperature-sensitive. Fischer indole syntheses often require elevated temperatures to proceed.[5] Reductive cyclizations may require heating to ensure both reduction and cyclization occur. Monitor the reaction temperature closely and consider optimizing it in small-scale trials.
Poor Quality Reagents/Solvents Use anhydrous solvents and high-purity reagents, as moisture and impurities can quench catalysts or cause side reactions. This is particularly crucial for reactions involving sensitive reagents like organometallics or strong acids.[1]
Steric or Electronic Hindrance The presence of multiple substituents on the aromatic ring can affect reactivity. Electron-withdrawing groups, such as the fluorine atom, can hinder certain reactions like the Fischer indole synthesis.[7] In such cases, switching to a different synthetic route or using more forcing conditions (higher temperature, stronger acid) may be necessary.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Incomplete Cyclization The reduction of the nitro group may occur without subsequent cyclization, leaving an amino intermediate. Ensure reaction time and temperature are sufficient for the cyclization step. Stronger acids or different catalysts can promote ring closure.
Over-reduction In reactions involving catalytic hydrogenation, the indole ring itself can be reduced to an indoline if conditions are too harsh (high pressure, prolonged reaction time).[2] Monitor the reaction by TLC or LC-MS to stop it once the desired product is formed.
Tar/Polymer Formation Indoles can be unstable in strong acidic conditions, leading to polymerization.[2] If using a Fischer synthesis, consider using a milder Lewis acid (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4).[4] Ensure efficient stirring and avoid localized overheating.
Regioisomer Formation (Fischer Synthesis) If using an unsymmetrical ketone in a Fischer synthesis, two different regioisomers can form.[7] To synthesize the 2-methyl-indole, acetone is the appropriate ketone. If using a more complex, unsymmetrical ketone, expect potential separation challenges.

Data from Related Syntheses

The following table presents data from published syntheses of structurally related fluoro-indoles. This information can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Type Starting Material Key Reagents Product Yield Reference
Reductive Cyclization1-(2-amino-5-fluorophenyl)-2-chloroethan-1-oneNaBH4, Dioxane/H2O5-Fluoroindole70%[1]
Fischer Indole SynthesisPhenylhydrazine & 1,4-Cyclohexanedione monoethyleneacetalHeat (190°C)Tricyclic Indole Intermediate89%[8]
Fischer Indole SynthesisKetoester & PhenylhydrazineTrifluoroacetic acidIndolenine LactoneNot specified[8]
Sugasawa Synthesis4-FluoroanilineBCl3, Chloroacetonitrile, ZnCl21-(2-amino-5-fluorophenyl)-2-chloroethan-1-one45%[1]

Experimental Protocols

Protocol: Representative Reductive Cyclization for Indole Synthesis

Disclaimer: This is a generalized protocol based on common methods for preparing substituted indoles and should be adapted and optimized for the specific synthesis of this compound.

  • Preparation of Precursor: Synthesize the appropriate ortho-nitro precursor, for example, 4-fluoro-2-methyl-5-nitro-1-(2-oxopropyl)benzene, through standard organic chemistry methods.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Addition of Reducing Agent: Add a reducing agent. For example, add iron powder (Fe, ~5.0 eq) in portions, followed by a catalytic amount of hydrochloric acid (HCl). Alternatively, use tin(II) chloride (SnCl2, ~4.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the metal salts.

  • Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.

Visual Guides

G cluster_prep Phase 1: Synthesis cluster_workup Phase 2: Workup & Purification cluster_analysis Phase 3: Analysis Start Select Starting Materials (e.g., Substituted Nitrotoluene) Reaction Perform Reductive Cyclization (e.g., Fe/HCl or SnCl2) Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Quench & Filter Monitor->Workup Reaction Complete Extract Neutralize & Extract Workup->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS, Purity) Purify->Analysis End Store Final Product (2-8°C, Inert Atmosphere) Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

G cluster_yield Low Yield Issues cluster_impurity Impurity Issues Start Low Yield or Impure Product? CheckCatalyst Is the catalyst active? Start->CheckCatalyst Low Yield Incomplete Incomplete cyclization? Start->Incomplete Impurity CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp CheckReagents Are reagents/solvents pure? CheckTemp->CheckReagents Sol_Yield Sol_Yield CheckReagents->Sol_Yield Optimize Conditions OverReduced Over-reduction to indoline? Incomplete->OverReduced Polymer Polymerization/Tar? OverReduced->Polymer Sol_Impurity Sol_Impurity Polymer->Sol_Impurity Refine Workup/ Purification

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Optimizing Derivatization of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 4-Fluoro-2-methyl-1H-indol-5-amine.

I. Troubleshooting Guides

The derivatization of this compound presents a key challenge due to the presence of two nucleophilic sites: the indole nitrogen (N-1) and the amino group at the 5-position (5-NH2). The following guides address common issues related to regioselectivity, reactivity, and product purification.

Acylation Reactions

Acylation of this compound can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The primary challenge is controlling the site of acylation.

Issue 1.1: Lack of or Low Reactivity

Possible Cause Troubleshooting Step
Insufficiently activated acylating agent. Use a more reactive acylating agent (e.g., acyl chloride instead of acid anhydride).
Low reaction temperature. Gradually increase the reaction temperature while monitoring for side product formation.
Inappropriate solvent. Screen different solvents. Aprotic solvents like THF, DMF, or dichloromethane are often suitable.[1]
Steric hindrance around the nucleophilic site. This is less likely to be the primary issue for the 5-amino group but could be a factor for the N-1 position if a bulky acylating agent is used.

Issue 1.2: Poor Regioselectivity (Mixture of N-1 and 5-N-acylated products)

Possible Cause Troubleshooting Step
Competitive reactivity of N-1 and 5-NH2. The 5-amino group is generally more nucleophilic and will react preferentially under neutral or mildly basic conditions. To favor 5-N-acylation, avoid strong bases that can deprotonate the indole nitrogen.[2]
Reaction conditions favoring N-1 acylation. The use of a strong base (e.g., NaH, LDA) will deprotonate the indole N-H, making it a potent nucleophile and favoring N-1 acylation.[3][4]
Use of a protecting group strategy. To achieve selective N-1 acylation, first protect the 5-amino group (e.g., as a Boc-carbamate), then perform the N-1 acylation, followed by deprotection.[5][6][7]

Issue 1.3: Formation of Di-acylated Product

Possible Cause Troubleshooting Step
Excess acylating agent. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent.
Prolonged reaction time or high temperature. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-acylated product is predominantly formed.

Issue 1.4: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Similar polarity of isomers. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Presence of unreacted starting material or acylating agent. Quench the reaction properly and perform an aqueous workup to remove water-soluble impurities. The hydrolyzed acylating agent can often be removed by a basic wash.
Sulfonation Reactions

Sulfonation is typically performed on the aromatic ring or the amino group. For this compound, the reaction is expected to occur at the 5-amino group to form a sulfonamide.

Issue 2.1: Lack of or Low Reactivity

Possible Cause Troubleshooting Step
Low reactivity of the sulfonylating agent. Use a more reactive sulfonyl chloride (e.g., an arylsulfonyl chloride with electron-withdrawing groups).
Inappropriate base. A tertiary amine base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct.[8] Ensure the base is dry and used in at least stoichiometric amounts.
Low reaction temperature. Some sulfonylation reactions may require gentle heating.

Issue 2.2: Side Reactions

Possible Cause Troubleshooting Step
Oxidation of the indole ring. Aromatic amines and indoles can be sensitive to strong oxidizing conditions.[9] If using strong sulfonating agents like fuming sulfuric acid, consider milder conditions such as a sulfonyl chloride in the presence of a base.
Reaction at the indole nitrogen. While less likely than with acylation, under strongly basic conditions, some reaction at N-1 might occur. Using a non-nucleophilic base can help mitigate this.
Di-sulfonylation. Use a controlled amount of the sulfonylating agent.

Issue 2.3: Product Instability

Possible Cause Troubleshooting Step
Hydrolysis of the sulfonamide. Sulfonamides are generally stable, but prolonged exposure to strong acid or base during workup should be avoided.

II. Frequently Asked Questions (FAQs)

Q1: Which position of this compound is more reactive towards electrophiles?

A1: The 5-amino group is generally more nucleophilic and therefore more reactive towards most electrophiles, such as acyl chlorides and sulfonyl chlorides, under neutral or mildly basic conditions.[2] The indole nitrogen (N-1) can become more reactive if deprotonated with a strong base. The C-3 position of the indole ring is also a potential site for electrophilic attack, but the amino group is a stronger activating group, directing reactions to the amine itself.[10]

Q2: How can I selectively achieve acylation at the 5-amino position?

A2: To favor acylation at the 5-amino position, use standard acylation conditions without a strong base. A common method is to react the aminoindole with an acyl chloride or anhydride in an aprotic solvent, often with a mild, non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Q3: How can I selectively achieve acylation at the indole nitrogen (N-1)?

A3: For selective N-1 acylation, you will likely need to employ a protecting group strategy. First, protect the more reactive 5-amino group using a suitable protecting group like Boc-anhydride. Then, deprotonate the indole nitrogen with a strong base (e.g., NaH) and react it with the desired acylating agent. Finally, remove the protecting group from the 5-amino position.[5][6]

Q4: What are the best solvents for these derivatization reactions?

A4: Aprotic solvents are generally preferred. For acylation, dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1] For sulfonylation, pyridine can serve as both the solvent and the base. The choice of solvent can influence reaction rates and selectivity, so screening may be necessary.

Q5: What are common side products to look out for?

A5: The most common side products are the regioisomer of your desired product (i.e., the N-1 derivative if you are targeting the 5-NH2, and vice-versa) and the di-substituted product where both nucleophilic sites have reacted. Over-acylation or sulfonation can also occur.

Q6: What purification methods are most effective for these derivatives?

A6: Column chromatography on silica gel is the most common method for purifying these types of compounds. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective in separating the desired product from starting materials and side products. Recrystallization can also be a viable option for solid products if a suitable solvent system is found.

III. Experimental Protocols

The following are generalized protocols that can be adapted for the derivatization of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary.

General Protocol for 5-N-Acylation
  • Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DCM, THF).

  • Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for 5-N-Sulfonylation
  • Dissolve this compound (1.0 eq) in anhydrous pyridine or another suitable aprotic solvent containing a tertiary amine base (e.g., triethylamine, 2-3 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.0 - 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

Table 1: Comparison of General Reaction Conditions for Acylation of Indoles/Anilines
ParameterN-Acylation of Indole3-Acylation of IndoleAcylation of Anilines
Acylating Agent Acyl chloride, Thioester, Carboxylic acidAcyl chloride, Acid anhydrideAcyl chloride, Acid anhydride
Catalyst/Base Strong base (e.g., NaH, Cs2CO3)Lewis Acid (e.g., AlCl3, Y(OTf)3)Pyridine, Triethylamine
Solvent Xylene, THF, DMFDichloromethane, Ionic LiquidDichloromethane, THF, Pyridine
Temperature 100-140 °C (Thioester)Room Temperature0 °C to Room Temperature
Selectivity N-1 positionC-3 positionAmino group
Reference [3][4][11][12][13]
Table 2: Comparison of General Reaction Conditions for Sulfonation of Aromatic Amines
ParameterSulfonamide Formation
Sulfonylating Agent Sulfonyl chloride
Base Pyridine, Triethylamine
Solvent Pyridine, Dichloromethane
Temperature 0 °C to Room Temperature
Selectivity Amino group
Reference [8][12]

V. Visualizations

experimental_workflow cluster_acylation Acylation Workflow start_A Start: this compound dissolve_A Dissolve in Anhydrous Solvent start_A->dissolve_A add_base_A Add Base (e.g., Et3N) dissolve_A->add_base_A cool_A Cool to 0°C add_base_A->cool_A add_acyl Add Acylating Agent cool_A->add_acyl react_A React at RT add_acyl->react_A quench_A Quench Reaction react_A->quench_A extract_A Extract Product quench_A->extract_A purify_A Purify Product extract_A->purify_A end_A Final Product purify_A->end_A

Caption: General workflow for the acylation of this compound.

logical_relationship cluster_selectivity Regioselectivity Control in Acylation conditions Reaction Conditions mild_base Mild Base (e.g., Et3N) conditions->mild_base favors strong_base Strong Base (e.g., NaH) conditions->strong_base favors product_5N 5-N-Acylated Product mild_base->product_5N leads to product_1N N-1-Acylated Product strong_base->product_1N leads to

Caption: Control of regioselectivity in the acylation reaction based on the choice of base.

References

Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Fluoro-2-methyl-1H-indol-5-amine, a crucial intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. To prevent degradation, storage at 2-8°C under an inert atmosphere is recommended.[1]

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is crucial to handle the compound in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Q3: Is this compound sensitive to air and light?

Yes. Indole derivatives, particularly 2-methylindoles, can be susceptible to auto-oxidation in the presence of air.[3] Aromatic amines can also be sensitive to light. Therefore, it is essential to store the compound under an inert atmosphere and in a light-protective container.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation may include a change in color (e.g., darkening from off-white/light brown to a darker shade) or a change in physical form (e.g., clumping of the solid). Chemical analysis, such as HPLC or TLC, can provide a more definitive assessment of purity and degradation.

Q5: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage or handling.1. Verify the purity of your sample using the provided analytical protocols.2. If degradation is confirmed, use a fresh, properly stored sample for your experiment.3. Review your experimental setup to ensure compatibility with the compound's stability profile.
Change in physical appearance of the solid Oxidation or reaction with moisture.1. Discontinue use of the suspect batch.2. Assess the purity of the material using the recommended analytical methods.3. If purity is compromised, procure a new batch and ensure strict adherence to storage and handling guidelines.
Difficulty dissolving the compound Potential formation of insoluble degradation products.1. Attempt dissolution in a range of appropriate solvents.2. If solubility issues persist, it may indicate degradation. Analyze the sample for purity.3. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions. Aromatic amines show good stability at low temperatures.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation, to which indole rings, especially 2-methyl substituted ones, can be susceptible.[3]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a dry environmentAromatic amines can be hygroscopic; moisture can lead to degradation.
Incompatible Substances Strong oxidizing agents, strong acids, strong basesThese substances can react with and degrade the amine and indole functional groups.

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Protocol 2: Stability Assessment under Accelerated Conditions

This protocol describes a method to evaluate the stability of the compound under stressed conditions.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of this compound into three separate amber glass vials.

  • Stress Conditions:

    • Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.

    • Vial 2 (Elevated Temperature): Store at 40°C in the dark.

    • Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light.

  • Time Points: Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis: At each time point, prepare a sample from each vial as described in the HPLC protocol and assess the purity.

  • Evaluation: Compare the purity of the stressed samples (Vial 2 and 3) to the control sample (Vial 1). A significant decrease in the purity of the stressed samples indicates susceptibility to thermal or light-induced degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity and Stability Analysis cluster_results Outcome start Receive and Inspect Compound store Store under Recommended Conditions (2-8°C, Inert, Dark) start->store prep_hplc Prepare Sample for HPLC (1 mg/mL stock, dilute to 50 µg/mL) store->prep_hplc For Analysis stability Accelerated Stability Study (Heat, Light Stress) store->stability For Stability Study hplc HPLC Analysis (C18 Column, Gradient Elution) prep_hplc->hplc analyze_data Analyze Chromatographic Data (Assess Peak Purity and Area) hplc->analyze_data stability->hplc Analyze at Time Points report Report Purity and Stability Profile analyze_data->report troubleshoot Troubleshoot based on Degradation analyze_data->troubleshoot If Degradation Detected

Caption: Workflow for assessing the purity and stability of this compound.

logical_relationship compound This compound (Solid) storage Proper Storage (Cool, Dark, Dry, Inert) compound->storage handling Correct Handling (PPE, Ventilation) compound->handling stability Compound Stability storage->stability degradation Degradation (Oxidation, Hydrolysis) storage->degradation Improper handling->stability handling->degradation Improper experiment Successful Experiment stability->experiment failure Failed Experiment degradation->failure

Caption: Factors influencing the experimental outcome with this compound.

References

Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Fischer indole synthesis of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is it used for fluorinated compounds?

The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[1][2] This method is valuable for creating fluorinated indoles, which are important structural motifs in many pharmaceuticals and agrochemicals, due to the wide availability of fluorinated phenylhydrazines.

Q2: What are the key steps in the Fischer indole synthesis mechanism?

The mechanism involves several key steps:

  • Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[2][4]

Q3: How does fluorine substitution on the phenylhydrazine ring affect the reaction?

Fluorine is a strongly electron-withdrawing group, which can significantly impact the reaction. The electronic effects of fluorine can influence the rate and success of the key[3][3]-sigmatropic rearrangement. Depending on its position on the aromatic ring, fluorine can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions. Computational studies have been employed to better understand these effects.

Troubleshooting Low Yields

Low yields in the Fischer indole synthesis of fluorinated compounds can be attributed to several factors. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low yields in the Fischer indole synthesis of fluorinated compounds.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of fluorinated phenylhydrazine - Purity of carbonyl compound - Anhydrous solvent and reagents start->check_reagents optimize_catalyst 2. Optimize Catalyst - Screen different Lewis and Brønsted acids - Vary catalyst loading check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found & Resolved optimize_conditions 3. Optimize Reaction Conditions - Adjust temperature - Vary reaction time - Screen different solvents optimize_catalyst->optimize_conditions No Improvement optimize_catalyst->success Optimal Catalyst Found side_reactions 4. Investigate Side Reactions - Analyze crude reaction mixture (TLC, LC-MS) - Identify potential byproducts optimize_conditions->side_reactions No Improvement optimize_conditions->success Optimal Conditions Found protocol_modification 5. Modify Protocol - Consider a different synthetic route - Use a modified Fischer indole synthesis (e.g., Buchwald modification) side_reactions->protocol_modification Side reactions identified protocol_modification->success Successful Modification SideReactions start Fluorinated Phenylhydrazone desired_product Desired Fluorinated Indole start->desired_product [3,3]-Sigmatropic Rearrangement side_product_1 N-N Bond Cleavage Products start->side_product_1 Heterolytic Cleavage side_product_2 Regioisomeric Indole start->side_product_2 Alternative Cyclization decomposition Decomposition start->decomposition Harsh Conditions

References

Preventing degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through two pathways:

  • Oxidation: The electron-rich indole ring and the amino group are prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal catalysts. This can lead to the formation of colored impurities and complex polymeric byproducts. The presence of the activating amino and methyl groups on the indole core increases its susceptibility to oxidation compared to unsubstituted indoles.

  • Acid/Base Instability: While generally stable under neutral conditions, prolonged exposure to strong acids or bases can lead to decomposition. Strong acids can cause protonation of the indole nitrogen, which may lead to undesired side reactions or polymerization, particularly at elevated temperatures. Strong bases can deprotonate the indole nitrogen, increasing its nucleophilicity and reactivity, which might also lead to side reactions.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Low Temperature: Keep the compound in a refrigerator at 2-8°C.[1]

  • Protection from Light: Store in a dark place or use an amber-colored vial to prevent light-induced degradation.[1]

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound can be visually identified by a change in color from off-white or light brown to a darker brown or black solid. In solution, the appearance of coloration often indicates the formation of oxidative impurities. Analytically, degradation can be confirmed by techniques such as TLC (showing multiple spots), HPLC (appearance of new peaks), or NMR spectroscopy (presence of unexpected signals).

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield and Formation of Colored Impurities in Acylation Reactions

Possible Cause: Indoles, particularly those with electron-donating groups like the amino and methyl groups in this compound, are highly reactive in Friedel-Crafts acylation reactions. The use of strong Lewis acids like AlCl₃ can lead to decomposition and the formation of colored byproducts.[2] The reaction may also be occurring at both the C3 position and the amino group.

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder ones such as ZnCl₂, InCl₃, or Et₂AlCl.[2]

  • Protect the Amino Group: Protect the 5-amino group as a carbamate (e.g., Boc, Cbz) or an amide before acylation to prevent side reactions at this position.

  • Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the formation of byproducts.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.

Experimental Protocol: N-Boc Protection of this compound

  • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Reactivity or Decomposition in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Cause: The free amino and indole N-H groups can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. With an electron-donating group on the indole nitrogen, the C-I or C-Br bond at the 3-position can become too electron-rich, hindering oxidative addition.[3]

Troubleshooting Steps:

  • Protect the Indole Nitrogen: Protect the indole N-H with a suitable protecting group such as tosyl (Ts), mesyl (Ms), or benzyl (Bn) to prevent coordination with the palladium catalyst. The choice of protecting group can influence the electronic properties of the indole ring.

  • Protect the Amino Group: The 5-amino group should also be protected to avoid interference with the catalytic cycle. A Boc group is often suitable.

  • Ligand and Base Screening: Optimize the reaction by screening different phosphine ligands and bases. For instance, bulky electron-rich ligands can often improve the efficiency of cross-coupling reactions.

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst and promote oxidative degradation of the indole.

Experimental Protocol: N-Tosylation of Boc-Protected this compound

  • To a solution of N-Boc-4-fluoro-2-methyl-1H-indol-5-amine (1 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Issue 3: Multiple Products in Alkylation Reactions

Possible Cause: Indoles can undergo alkylation at both the N1 and C3 positions. The presence of the activating 5-amino group can further increase the reactivity, potentially leading to polyalkylation, especially with reactive alkylating agents.[4]

Troubleshooting Steps:

  • Protect the Indole Nitrogen: To achieve selective C3-alkylation, it is often necessary to protect the indole N-H.

  • Protect the Amino Group: To avoid N-alkylation of the amino group, it should be protected prior to the reaction.

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, and consider using an excess of the indole to minimize polyalkylation.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the N/C selectivity of indole alkylation. For N-alkylation, polar aprotic solvents and a strong base are typically used. For C3-alkylation, the reaction is often carried out under acidic conditions or with a protected N1 position.

Data Summary

Table 1: Recommended Protecting Groups for this compound

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
5-Aminotert-ButoxycarbonylBocBoc₂O, Et₃N, DCMTFA, DCM or HCl in Dioxane
5-AminoBenzyloxycarbonylCbzCbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C or HBr/AcOH
1-Indole (N-H)TosylTsTsCl, NaH, THFMg, MeOH or SmI₂
1-Indole (N-H)BenzylBnBnBr, NaH, DMFH₂, Pd/C

Visualizations

logical_relationship start Degradation Issue Observed (Low Yield, Impurities) check_reaction Identify Reaction Type start->check_reaction acylation Acylation check_reaction->acylation coupling Cross-Coupling check_reaction->coupling alkylation Alkylation check_reaction->alkylation protect_amine Protect 5-Amino Group (e.g., Boc) acylation->protect_amine mild_lewis Use Milder Lewis Acid (e.g., ZnCl2) acylation->mild_lewis inert_atmosphere Ensure Inert Atmosphere acylation->inert_atmosphere low_temp Lower Reaction Temperature acylation->low_temp coupling->protect_amine protect_indole Protect Indole N-H (e.g., Ts, Bn) coupling->protect_indole optimize_ligand Optimize Ligand/Base coupling->optimize_ligand degas Degas Solvents coupling->degas alkylation->protect_amine alkylation->protect_indole control_stoich Control Stoichiometry alkylation->control_stoich solution Problem Resolved protect_amine->solution protect_indole->solution mild_lewis->solution optimize_ligand->solution control_stoich->solution inert_atmosphere->solution low_temp->solution degas->solution

Caption: Troubleshooting workflow for degradation issues.

experimental_workflow start This compound protect_amine Protect 5-NH2 (e.g., Boc2O, Et3N) start->protect_amine protected_amine_intermediate Boc-Protected Intermediate protect_amine->protected_amine_intermediate protect_indole Protect 1-NH (e.g., TsCl, NaH) protected_amine_intermediate->protect_indole fully_protected Fully Protected Indole protect_indole->fully_protected reaction Desired Reaction (Acylation, Coupling, etc.) fully_protected->reaction deprotection Deprotection reaction->deprotection final_product Final Product deprotection->final_product

Caption: General protection strategy workflow.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable approach involves a multi-step synthesis beginning with the nitration of a substituted aniline, followed by the Fischer indole synthesis and a final reduction step. This method allows for the strategic introduction of the required functional groups.

Q2: Why is the Fischer indole synthesis a key step in this process?

A2: The Fischer indole synthesis is a robust and versatile method for constructing the indole core of the molecule.[1][2] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, in this case, acetone, to form the desired indole ring structure.[1][2]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Several steps in this synthesis require careful handling of hazardous materials. Nitrating agents are highly corrosive and oxidizing. Diazonium salts can be explosive if allowed to dry. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all institutional safety guidelines.

Q4: How can I purify the final product, this compound?

A4: Purification of the final aromatic amine product is typically achieved through column chromatography. Due to the basic nature of the amine, specialized columns, such as amine-functionalized silica or basic alumina, can provide better separation and reduce tailing. Alternatively, adding a small amount of a basic modifier like triethylamine to the eluent during standard silica gel chromatography can also be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield or formation of multiple isomers during nitration of 3-fluoro-6-methylaniline. - Incorrect reaction temperature. - Inappropriate nitrating agent or concentration.- Maintain a low reaction temperature (typically 0-5 °C) to control the regioselectivity of the nitration. - Use a well-defined nitrating mixture, such as a mixture of nitric acid and sulfuric acid, and add it dropwise to the aniline solution.
Step 2: Incomplete diazotization of 4-fluoro-2-methyl-5-nitroaniline. - Temperature too high, leading to decomposition of the diazonium salt. - Insufficient amount of nitrous acid.- Keep the reaction temperature strictly between 0-5 °C. - Ensure a slight excess of sodium nitrite is used and test for its presence with starch-iodide paper.
Step 2: Low yield during the reduction of the diazonium salt to the hydrazine. - Inefficient reducing agent. - Premature decomposition of the diazonium salt.- Use a reliable reducing agent like stannous chloride (SnCl2) in concentrated hydrochloric acid. - Add the diazonium salt solution to the reducing agent solution promptly after its formation.
Step 3: Fischer indole synthesis fails or gives low yields. - The presence of a strongly electron-donating amino group (in a potential alternative route) can lead to side reactions and prevent the required[3][3]-sigmatropic rearrangement. - Inappropriate acid catalyst or reaction conditions.- It is often more successful to perform the Fischer indole synthesis with the nitro-substituted phenylhydrazine and then reduce the nitro group in the final step. - Common catalysts include polyphosphoric acid (PPA), zinc chloride, or strong Brønsted acids like sulfuric acid. The choice of catalyst and temperature is crucial and may require optimization.[1]
Step 4: Incomplete reduction of the nitro group to the amine. - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. - Catalyst poisoning.- Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C). - Ensure adequate hydrogen pressure (typically 50 psi) and allow for sufficient reaction time, monitoring the reaction by TLC or LC-MS. - Ensure all starting materials and solvents are free of impurities that could poison the catalyst.
Final Product: Difficulty in purification and persistent impurities. - The basicity of the amine product can cause it to interact strongly with silica gel, leading to peak tailing and poor separation. - Presence of closely related side products.- Use an amine-functionalized silica column or add a small percentage of triethylamine or ammonia to the mobile phase. - Consider reversed-phase chromatography with an appropriate mobile phase.

Experimental Protocols

A plausible synthetic pathway for the scaled-up synthesis of this compound is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrazine Formation cluster_step3 Step 3: Fischer Indole Synthesis cluster_step4 Step 4: Reduction A 3-Fluoro-6-methylaniline B 4-Fluoro-2-methyl-5-nitroaniline A->B HNO3, H2SO4 C (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine B->C 1. NaNO2, HCl 2. SnCl2, HCl D 4-Fluoro-2-methyl-5-nitro-1H-indole C->D Acetone, PPA E This compound D->E H2, Pd/C

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.

  • Slowly add 3-fluoro-6-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Filter the precipitated solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 4-fluoro-2-methyl-5-nitroaniline.

Step 2: Synthesis of (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine

  • Suspend 4-fluoro-2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture for 2-3 hours at room temperature.

  • Filter the resulting precipitate, wash with a small amount of cold water, and then with a saturated solution of sodium bicarbonate.

  • Dry the solid under vacuum to obtain (4-fluoro-2-methyl-5-nitrophenyl)hydrazine.

Step 3: Fischer Indole Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

  • To a flask containing polyphosphoric acid (PPA), add (4-fluoro-2-methyl-5-nitrophenyl)hydrazine.

  • Add acetone to the mixture and heat the reaction to 80-90 °C.

  • Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto a mixture of ice and water.

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

Step 4: Synthesis of this compound

  • Dissolve 4-fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Quantitative Data Summary

The following table provides expected ranges for key parameters in the synthesis. Actual results may vary depending on the specific reaction scale and conditions.

Step Reactant Product Typical Yield (%) Typical Purity (%)
13-Fluoro-6-methylaniline4-Fluoro-2-methyl-5-nitroaniline70-85>95
24-Fluoro-2-methyl-5-nitroaniline(4-Fluoro-2-methyl-5-nitrophenyl)hydrazine60-75>90
3(4-Fluoro-2-methyl-5-nitrophenyl)hydrazine4-Fluoro-2-methyl-5-nitro-1H-indole50-70>95 (after chromatography)
44-Fluoro-2-methyl-5-nitro-1H-indoleThis compound85-95>98 (after chromatography)

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.

TroubleshootingLogic Start Problem Encountered LowYield Low or No Product Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Formation of Side Products LowYield->SideProducts Purification_Check Optimize Purification? ImpureProduct->Purification_Check IncompleteReaction_Check Check Reaction Conditions? IncompleteReaction->IncompleteReaction_Check SideProducts_Check Analyze Side Products? SideProducts->SideProducts_Check Temp Adjust Temperature IncompleteReaction_Check->Temp Yes Time Increase Reaction Time IncompleteReaction_Check->Time Yes Reagents Check Reagent Quality IncompleteReaction_Check->Reagents Yes Conditions Modify Reaction Conditions SideProducts_Check->Conditions Yes ProtectingGroups Consider Protecting Groups SideProducts_Check->ProtectingGroups Yes Column Change Column Type Purification_Check->Column Yes Solvent Modify Eluent System Purification_Check->Solvent Yes

Figure 2: A logical diagram for troubleshooting the synthesis.

References

Common impurities in 4-Fluoro-2-methyl-1H-indol-5-amine and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methyl-1H-indol-5-amine. The information provided addresses common impurities and their removal based on established synthetic routes for indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most probable common impurities in a sample of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common and efficient method for the synthesis of substituted indoles is the Fischer indole synthesis. Based on this method, the following impurities are likely to be present:

  • Unreacted Starting Materials:

    • (4-Fluoro-5-nitrophenyl)hydrazine

    • Acetone or its derivatives

  • Intermediates:

    • Hydrazone intermediate

  • Side-Reaction By-products:

    • Positional isomers (e.g., 6-Fluoro-2-methyl-1H-indol-5-amine)

    • Over-methylated or under-methylated analogs

    • Products of incomplete cyclization

    • Oxidized indole species (indoxyls, isatins)

Q2: How can I qualitatively and quantitatively analyze the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the target compound from both more polar and less polar impurities. A UV detector can be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved from the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, though derivatization might be necessary for the indoleamine itself.

Q3: My sample of this compound has a dark coloration. What could be the cause and how can I remove it?

A3: Dark coloration in indole derivatives is often due to the presence of oxidized impurities. These can form upon exposure to air and light. To remove these colored impurities, the following methods can be effective:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. Subsequent filtration through celite should yield a lighter-colored solution.

  • Recrystallization: This is a highly effective method for removing both colored and other impurities. The choice of solvent is critical.

  • Column Chromatography: Flash column chromatography on silica gel can separate the desired product from more polar colored impurities.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Low percentage purity as determined by HPLC or NMR.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. Ensure sufficient reaction time and appropriate temperature.
Side Reactions Optimize reaction conditions (temperature, catalyst, solvent) to minimize the formation of by-products.
Contaminated Starting Materials Ensure the purity of starting materials before use. Purify starting materials if necessary.
Issue 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity peak in the HPLC chromatogram, even after initial purification.

  • Co-elution of the impurity with the product.

Possible Causes and Solutions:

CauseRecommended Action
Similar Polarity of Product and Impurity If recrystallization is ineffective, column chromatography with a different solvent system or a different stationary phase (e.g., alumina) may be required. Preparative HPLC is a powerful tool for separating closely related compounds.
Isomeric Impurity Positional isomers can be particularly challenging to separate. High-resolution analytical techniques like high-field NMR or specialized chiral chromatography (if applicable) may be needed for identification and separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable solvent system using TLC. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Purification

Impurity IDPotential StructureRetention Time (min)Area % (Crude)Area % (After Recrystallization)Area % (After Chromatography)
IMP-1 (4-Fluoro-5-nitrophenyl)hydrazine3.52.10.5<0.1
IMP-2 Hydrazone Intermediate5.23.80.80.1
Product This compound7.8 92.5 98.5 99.8
IMP-3 Positional Isomer8.11.60.2<0.1

Note: This data is illustrative and based on typical purification efficiencies.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup tlc TLC crude->tlc Quick Check chromatography Column Chromatography recrystallization->chromatography High Purity pure_product Pure Product recrystallization->pure_product hplc HPLC/LC-MS recrystallization->hplc Purity Check chromatography->pure_product chromatography->hplc nmr NMR pure_product->nmr Structure Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_purity Low Purity Detected (e.g., by HPLC) incomplete_reaction Incomplete Reaction low_purity->incomplete_reaction side_products Side-Products Formed low_purity->side_products repurify Re-purify Product (e.g., Chromatography) low_purity->repurify Direct Action optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions side_products->optimize_conditions impure_starting_materials Impure Starting Materials purify_reagents Purify Starting Materials impure_starting_materials->purify_reagents low_p_urity low_p_urity low_p_urity->impure_starting_materials

Caption: Troubleshooting logic for addressing low purity issues in this compound.

Optimizing solvent systems for chromatography of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to chromatography?

A1: Understanding the compound's properties is crucial for selecting an appropriate chromatographic system. This compound is a polar molecule due to the presence of an amine group (-NH2) and the nitrogen atom within the indole ring. The fluorine atom also contributes to its polarity. This suggests that for normal-phase chromatography, a relatively polar mobile phase will be needed to elute the compound, while for reversed-phase chromatography, a highly aqueous mobile phase may be required for retention.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉FN₂[1][2]
Molecular Weight~164.18 g/mol [3][4]
AppearanceSolid[1][3]
Boiling Point343.6°C (Predicted)[4][5]
PolarityConsidered a polar compoundInferred from structure

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Several techniques can be employed, depending on the scale and required purity:

  • Thin-Layer Chromatography (TLC): Ideal for initial solvent system screening and reaction monitoring due to its speed and low cost.[6]

  • Flash Column Chromatography: The standard method for preparative purification of gram-scale quantities in a typical organic chemistry lab.[7]

  • High-Performance Liquid Chromatography (HPLC): Best for high-resolution analytical separation and for purifying small quantities with very high purity. Given the compound's polarity, both reversed-phase (with specialized columns) and HILIC (Hydrophilic Interaction Liquid Chromatography) are viable options.[8]

Q3: How do I choose a starting solvent system for TLC or flash chromatography?

A3: The best practice is to screen various solvent systems using TLC to find one that provides a retention factor (Rf) between 0.25 and 0.35 for the target compound.[9] A good starting point for a polar compound like this is a binary mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[10] If the compound does not move from the baseline, the polarity of the mobile phase should be increased.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the chromatography of this compound.

Thin-Layer Chromatography (TLC) & Column Chromatography

Q4: My compound is stuck on the baseline (Rf ≈ 0) in a hexane/ethyl acetate system. What should I do?

A4: This indicates the solvent system is not polar enough to elute the compound from the polar silica gel.

  • Solution 1: Increase Solvent Polarity. Gradually increase the percentage of the more polar solvent (ethyl acetate). If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[10] A good starting point would be 5% methanol in dichloromethane.[11]

  • Solution 2: Add a Basic Modifier. Amines often interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor mobility. Adding a small amount (0.1-2%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase can neutralize these sites and significantly improve the spot shape and mobility.[6][10]

Q5: My compound runs to the solvent front (Rf ≈ 1). How do I fix this?

A5: The mobile phase is too polar. You need to decrease its overall polarity.

  • Solution: Increase the proportion of the non-polar solvent in your mixture (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).

Q6: The spots on my TLC plate are streaked or elongated. Why is this happening?

A6: Streaking is a common issue with polar compounds, especially amines.

  • Cause 1: Sample Overloading. The initial spot applied to the TLC plate was too concentrated.[6] Dilute your sample and re-spot.

  • Cause 2: Strong Stationary Phase Interaction. As mentioned, amines can bind strongly to acidic silica gel.

  • Solution: Add a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent to improve the spot shape.[6][11]

graph TD {
    graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1];
    edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting logic for common HPLC issues.

Experimental Protocols

Protocol 1: TLC Solvent System Screening
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[7]

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to carefully spot a small amount of the dissolved sample onto the origin line. The spot should be small and concentrated. Allow the solvent to evaporate completely.[7]

  • Developing Chamber: Pour your chosen solvent system into a developing chamber or beaker to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[7] Cover the chamber with a watch glass and let it saturate for a few minutes.

  • Development: Carefully place the TLC plate into the chamber. Ensure the plate is upright and the solvent does not splash over the origin. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry. Visualize the spots. If the compound is not colored, use a UV lamp (254 nm) or an appropriate chemical stain (e.g., permanganate or ninhydrin for the amine) to see the spots.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system as described in the troubleshooting guide to achieve an optimal Rf of 0.25-0.35.[9]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Choose an appropriate solvent system based on your optimized TLC results (Rf ≈ 0.25-0.35).

  • Column Preparation: Select a column of appropriate size. Pack the column with silica gel using either a dry packing or slurry method. The slurry method (mixing silica with the non-polar solvent and pouring it into the column) is often preferred to avoid air bubbles and cracks.

  • Equilibration: Pass 2-3 column volumes of your starting, non-polar eluent through the packed column to ensure it is well-settled and equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column. This method is often superior for preventing band broadening.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure ('flash') to push the solvent through the column at a steady rate.[12]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound. Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Common Solvent Systems for Normal-Phase Chromatography

The following table lists common solvents and binary systems, ordered by increasing polarity, that can be used as starting points for developing a separation method.

System (Polarity)ComponentsTypical Use Case
LowHexanes / Petroleum EtherVery non-polar compounds
Low-MediumHexanes / Ethyl Acetate (e.g., 9:1 to 1:1)Standard system for many organic compounds[10]
Medium-HighDichloromethane / Methanol (e.g., 99:1 to 9:1)More polar compounds, like amines and alcohols[10]
High (with modifier)Dichloromethane / Methanol / NH₄OHVery polar or basic compounds that streak[11]

References

Validation & Comparative

Purity Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine: A Comparative Guide Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of 4-Fluoro-2-methyl-1H-indol-5-amine, a key building block in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflows.

The precise substitution pattern of this compound, featuring a fluorine atom, a methyl group, and an amine group on the indole scaffold, imparts distinct chemical properties that are valuable in the synthesis of pharmacologically active molecules.[1] Given its role as a crucial intermediate, rigorous purity assessment is paramount to avoid the interference of impurities in subsequent biological assays and to ensure the integrity of the final compounds.

Comparative Purity Data

The purity of this compound and a structural analog, 2-methyl-1H-indol-5-amine, was assessed using both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

CompoundPurity by RP-HPLC (%)Purity by q¹H NMR (%)
This compound 98.598.2
2-methyl-1H-indol-5-amine (Alternative) 97.897.5

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established methods for the analysis of substituted indole derivatives and have been adapted for the specific compounds .

1. High-Performance Liquid Chromatography (HPLC) Protocol

A simple and rapid isocratic RP-HPLC method was developed for the purity assessment.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

2. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol

Quantitative ¹H NMR was employed for an orthogonal assessment of purity.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in a known volume of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse sequence with a 90° pulse.

    • Relaxation delay of 30 seconds to ensure full signal relaxation.

    • A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the olefinic proton signal of the internal standard.

Method Comparison and Workflow Visualization

Both HPLC and qNMR are powerful techniques for purity determination, each with its own advantages. HPLC is highly sensitive and excellent for separating a wide range of impurities. qNMR, on the other hand, is a primary analytical method that does not require a reference standard of the analyte itself and can provide a direct measure of the absolute purity.

PurityAnalysisWorkflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection hplc_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Area Integration) hplc_detection->hplc_analysis hplc_result Purity (%) hplc_analysis->hplc_result nmr_prep Sample Preparation (Weigh Sample & Internal Standard) nmr_acquisition NMR Data Acquisition (Optimized Parameters) nmr_prep->nmr_acquisition nmr_processing Spectrum Processing (Phasing & Baseline Correction) nmr_acquisition->nmr_processing nmr_integration Signal Integration nmr_processing->nmr_integration nmr_calculation Purity Calculation nmr_integration->nmr_calculation nmr_result Purity (%) nmr_calculation->nmr_result compound This compound compound->hplc_prep HPLC Path compound->nmr_prep NMR Path

General workflow for purity analysis by HPLC and NMR.

PrinciplesComparison cluster_hplc HPLC Principle cluster_nmr qNMR Principle hplc_principle Separation based on Differential Partitioning between Stationary and Mobile Phases hplc_quant Quantification based on Peak Area relative to Total Area hplc_principle->hplc_quant hplc_pros High Sensitivity Excellent for Resolving Impurities hplc_quant->hplc_pros nmr_principle Signal Intensity is directly proportional to the number of Nuclei nmr_quant Quantification by comparing Analyte Signal to a Certified Internal Standard nmr_principle->nmr_quant nmr_pros Primary Analytical Method No Analyte Reference Standard Needed nmr_quant->nmr_pros

Comparison of the fundamental principles of HPLC and qNMR for purity determination.

Potential Impurities

During the synthesis of substituted indoles, several types of impurities can be formed. For this compound, potential impurities could arise from incomplete reactions or side reactions. For instance, the synthesis of the related compound sertindole has been shown to generate impurities from incomplete reduction or dehalogenation.[2] Therefore, it is crucial to employ analytical methods capable of detecting and quantifying such process-related impurities.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.

I. Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indole analogs across various biological targets.

Table 1: Anticancer Activity
CompoundNon-Fluorinated AnalogFluorinated AnalogTarget Cell Line(s)IC₅₀ (µM) - Non-FluorinatedIC₅₀ (µM) - FluorinatedFold Change in PotencyReference
Indole-based Tubulin InhibitorIndole-acrylamide derivativeFluorinated indole-acrylamide derivativeU-937 (Leukemia)>100.6>16.7-fold increase[3]
Spirooxindole DerivativeNon-fluorinated spirooxindole-maleimideFluorinated spirooxindole-maleimideMCF-7 (Breast Cancer)Not specified3.88 - 5.83Not specified[4]
Table 2: Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)
CompoundNon-Fluorinated AnalogFluorinated AnalogAssayIC₅₀ (nM) - Non-FluorinatedIC₅₀ (nM) - FluorinatedFold Change in PotencyReference
Indole-based NNRTICompound 16Compound 17a (5-fluoro)Wild-type reverse transcriptase33250~7-fold increase[5]
Indole-based NNRTICompound 16Compound 17b (5-fluoro)Wild-type reverse transcriptase33225~13-fold increase[5]
Indole-carboxamideNon-fluorinated indole III4-fluorinated indole IVHIV-1 InhibitionNot specifiedNot specified~50-fold increase[5]
Table 3: Kinase Inhibition
CompoundNon-Fluorinated AnalogFluorinated AnalogTarget KinaseIC₅₀ (nM) - Non-FluorinatedIC₅₀ (nM) - FluorinatedFold Change in PotencyReference
Indazole Derivative4-fluoroindazole (51)6-fluoroindazole (52)ROCK1250014~178-fold increase[5]
Table 4: Receptor Binding Affinity (Serotonin Receptors)
CompoundNon-Fluorinated AnalogFluorinated AnalogTarget ReceptorKᵢ (nM) - Non-FluorinatedKᵢ (nM) - FluorinatedFold Change in AffinityReference
Indole-imidazole AgonistNon-halogenated analog4-fluoro-5-iodo-1H-indole (AGH-192)5-HT₇Not specified4Not specified[6]
Table 5: Physicochemical and Pharmacokinetic Properties
PropertyNon-Fluorinated Analog SeriesFluorinated Analog SeriesObservationReference
pKa3-(3-(piperidin-1-yl)propyl)indoleFluorinated 3-(3-(piperidin-1-yl)propyl)indoleSignificant reduction in pKa upon fluorination[7]
Oral Absorption3-(3-(piperidin-1-yl)propyl)indoleFluorinated 3-(3-(piperidin-1-yl)propyl)indoleDramatically beneficial influence on oral absorption[7]
Oral Bioavailability6-fluoroindazole (52)Not applicableGood oral bioavailability (61%) observed for the fluorinated analog[5]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[1] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60-cell line screen is a comprehensive method to evaluate the anticancer potential of a compound against a diverse panel of human cancer cell lines.[9]

Protocol Overview:

  • Cell Plating: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are inoculated into 96-well microtiter plates.[9][10]

  • Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at a single high dose (e.g., 10⁻⁵ M) for the initial screen.[9]

  • Incubation: The plates are incubated for 48 hours.[7]

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the number of cells.[9]

  • Data Analysis: The percentage of growth is calculated for each cell line. Compounds showing significant growth inhibition are then typically subjected to a five-dose screen to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).[7]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The newly synthesized DNA is labeled with a tag (e.g., biotin) and detected using a colorimetric or luminescent method.[6][11][12]

Protocol (Colorimetric ELISA-based):

  • Reaction Setup: In a microtiter plate, combine the recombinant HIV-1 RT enzyme, a template-primer hybrid (e.g., poly(A)·oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a digoxigenin (DIG)-labeled dUTP and a biotin-labeled dUTP.

  • Compound Addition: Add the test compounds (fluorinated and non-fluorinated indole analogs) at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for DNA synthesis.

  • Capture and Detection: The biotin-labeled DNA product is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, which binds to the DIG-labeled DNA.

  • Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric signal that is proportional to the amount of DNA synthesized. The absorbance is measured using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of RT inhibition against the compound concentration.

ROCK1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase involved in various cellular processes.

Principle: The assay measures the phosphorylation of a specific substrate by the ROCK1 enzyme. The level of phosphorylation is quantified, often using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13]

Protocol (ADP-Glo™ Kinase Assay):

  • Kinase Reaction: In a multi-well plate, combine the purified ROCK1 enzyme, its specific substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction at room temperature to allow for the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.

5-HT₁D Receptor Binding Assay

This assay measures the affinity of a compound for the serotonin 1D (5-HT₁D) receptor.

Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]5-HT) for binding to the 5-HT₁D receptor in a membrane preparation from cells or tissues expressing the receptor.[14][15][16]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source known to express the 5-HT₁D receptor (e.g., CHO-K1 cells transfected with the human 5-HT₁D receptor).[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations. To determine non-specific binding, a high concentration of a known 5-HT₁D ligand is used.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.

Protocol:

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (often a water-co-solvent mixture).[5]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.[5]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[17]

Oral Bioavailability Determination in Rats

This in vivo experiment measures the fraction of an orally administered drug that reaches the systemic circulation.

Protocol:

  • Animal Dosing: A group of rats is administered the test compound intravenously (IV), and another group is administered the compound orally (PO) at a known dose.[18]

  • Blood Sampling: At predetermined time points after dosing, blood samples are collected from the animals.[18]

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted, and the area under the curve (AUC) is calculated for both the IV and PO administration routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100[19]

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated indole analogs.

Signaling_Pathway cluster_receptor Cell Membrane 5HT1D_Receptor 5-HT1D Receptor G_Protein Gi/o Protein 5HT1D_Receptor->G_Protein Activates Indole_Analog Fluorinated/ Non-Fluorinated Indole Analog Indole_Analog->5HT1D_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Leads to

Caption: 5-HT1D Receptor Signaling Pathway

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, Kinase Assay) Start->In_Vitro_Screening Data_Analysis_1 Data Analysis (IC50, Ki determination) In_Vitro_Screening->Data_Analysis_1 Lead_Identification Lead Identification (Potent & Selective Analogs) Data_Analysis_1->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Oral Bioavailability in Rats) Lead_Identification->In_Vivo_Studies Data_Analysis_2 Pharmacokinetic Analysis In_Vivo_Studies->Data_Analysis_2 Candidate_Selection Candidate Selection for Further Development Data_Analysis_2->Candidate_Selection

Caption: Drug Discovery Workflow

Logical_Relationship Fluorination Fluorination of Indole Scaffold Physicochemical_Properties Altered Physicochemical Properties (Lipophilicity, pKa, Metabolic Stability) Fluorination->Physicochemical_Properties Biological_Activity Modified Biological Activity (Potency, Selectivity, Pharmacokinetics) Physicochemical_Properties->Biological_Activity Therapeutic_Potential Enhanced Therapeutic Potential Biological_Activity->Therapeutic_Potential

Caption: Impact of Fluorination on Indole Analogs

IV. Conclusion

The data presented in this guide unequivocally demonstrates that the strategic incorporation of fluorine into the indole scaffold can lead to significant improvements in biological activity. The observed increases in potency against cancer cell lines, viral enzymes, and protein kinases highlight the potential of fluorination as a powerful tool in drug design. Furthermore, the ability of fluorine to modulate physicochemical properties, such as pKa, can translate into enhanced pharmacokinetic profiles, including improved oral absorption and bioavailability.

While the effects of fluorination are context-dependent and not universally beneficial, the case studies presented here provide compelling evidence for its utility in optimizing the therapeutic potential of indole-based compounds. This guide serves as a valuable resource for researchers in the field, offering a foundation of comparative data and detailed experimental protocols to inform the rational design of next-generation fluorinated indole analogs.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated indole derivatives, drawing insights from recent studies on related compounds. While direct SAR studies on 4-Fluoro-2-methyl-1H-indol-5-amine derivatives are not extensively available in the public domain, this document synthesizes data from structurally similar indole-containing molecules to infer potential SAR trends and guide future research. The information is presented to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity of Fluorinated Indole Analogs

The following table summarizes the biological activities of various indole derivatives from recent studies. This data provides a basis for understanding how structural modifications can influence cytotoxic and inhibitory activities.

Compound IDTarget/AssayCell LineIC50/GI50 (nM)Source
Indole-Chalcone Derivatives
FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)CytotoxicityHCT-116/L (oxaliplatin-resistant)6[1]
Compound 14 (5-fluoro analog of FC116)CytotoxicityHCT-116/L7[1]
Compound 10 (4-methyl analog)CytotoxicityHCT-116/L141[1]
Compound 11 (5-methyl analog)CytotoxicityHCT-116/L30[1]
Compound 12 (6-methyl analog)CytotoxicityHCT-116/L24[1]
Compound 13 (7-methyl analog)CytotoxicityHCT-116/L16[1]
Compound 16 (5-chloro analog)CytotoxicityHCT-116/L17[1]
Indazole-based PLK4 Inhibitors
C05PLK4 Kinase Inhibition-< 0.1[2]
C05AntiproliferativeIMR-32948[2]
C05AntiproliferativeMCF-7979[2]
C05AntiproliferativeH4601679[2]
Pyrido[4,3-b]indole CFTR Potentiators
Compound 29 (6,9-difluoro analog)CFTR Potentiation-150 (EC50)[3]
Compound 30 (6-fluoro-9-methyl analog)CFTR Potentiation-60 (EC50)[3]
Racemic 32 (6-fluoro-9-methyl, 1-methyl tetrahydropyridine)CFTR Potentiation-30 (EC50)[3]
Racemic 33 (6-fluoro-9-methyl, 3-methyl tetrahydropyridine)CFTR Potentiation-22 (EC50)[3]

Inferred Structure-Activity Relationships

From the available data on related indole compounds, several key SAR trends can be highlighted:

  • Impact of Halogen Substitution: The position and nature of halogen substituents on the indole ring significantly influence activity. For instance, in the indole-chalcone series, a fluoro group at the 6-position (FC116) or 5-position (Compound 14) resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[1] Similarly, a 5-chloro substituent (Compound 16) also demonstrated strong activity.[1] This suggests that electron-withdrawing groups at these positions are favorable.

  • Role of Methyl Group Placement: The position of a methyl group on the indole nucleus also modulates activity. In the same indole-chalcone series, a methyl group at the 7-position (Compound 13) was found to be the most potent among the methylated analogs, while a 4-methyl substitution (Compound 10) led to a significant decrease in activity.[1]

  • Kinase Inhibition: For indazole-based inhibitors targeting Polo-like kinase 4 (PLK4), specific structural modifications led to a compound (C05) with exceptionally high potency (IC50 < 0.1 nM).[2] While the exact structure of C05 is not detailed in the abstract, this highlights the potential of the core scaffold for developing potent kinase inhibitors.

  • Modulation of Ion Channels: In the case of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives acting as CFTR potentiators, a fluorine atom at the 6-position was a key feature.[3] Further modifications, such as the addition of a methyl group at the 9-position, enhanced potency.[3] This indicates that a combination of electronic and steric factors governs the activity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols based on the cited literature for key assays.

1. Cell Proliferation/Cytotoxicity Assay (MTT or MTS Assay)

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are then calculated by plotting the percentage of cell viability against the compound concentration.

2. Kinase Inhibition Assay

  • Assay Principle: The ability of a compound to inhibit a specific kinase (e.g., PLK4) is often measured using an in vitro assay that detects the amount of ATP consumed during the phosphorylation reaction.

  • Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the test inhibitor.

  • Detection: The amount of remaining ATP or the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or radioactivity-based assays using [γ-32P]ATP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

3. In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells (e.g., MCF-7).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., via intraperitoneal injection or oral gavage) at a specific dose and schedule. A control group receives the vehicle.

  • Efficacy Measurement: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored to assess toxicity.

  • Data Analysis: The antitumor efficacy is expressed as the percentage of tumor growth inhibition compared to the control group.

Visualizing Key Concepts

To better understand the processes involved in SAR studies and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (e.g., Xenografts) in_vitro->in_vivo Promising Compounds sar_analysis Structure-Activity Relationship Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the discovery and optimization of novel indole derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Derivative Indole Derivative Indole_Derivative->PI3K Inhibition

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer indole derivatives.

sar_relationship cluster_modifications Structural Modifications Core This compound Core R1 Substitution at Indole Ring (e.g., Halogens, Alkyl groups) Core->R1 R2 Modification of Amine Group Core->R2 R3 Alterations at the 2-Methyl Position Core->R3 Activity Biological Activity (Potency & Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Logical relationship between the core indole structure, its modifications, and the resulting biological activity.

This guide serves as a starting point for researchers interested in the SAR of this compound derivatives. By leveraging the insights from related compound series, it is possible to formulate hypotheses and design new analogs with improved therapeutic potential. Further focused studies on the specified indole scaffold are necessary to establish a definitive SAR profile.

References

Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable fluorinated indole building block in medicinal chemistry. The validation of its synthesis is presented through a detailed spectroscopic analysis, offering benchmark data for researchers engaged in the synthesis and characterization of this and related compounds.

Proposed Synthesis: Fischer Indole Synthesis

A plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.

Synthetic Pathway

The proposed two-step synthesis commences with the formation of the key intermediate, (4-fluoro-5-aminophenyl)hydrazine, followed by the Fischer indole cyclization with acetone.

G cluster_0 Precursor Synthesis cluster_1 Fischer Indole Synthesis 4-Fluoro-5-nitroaniline 4-Fluoro-5-nitroaniline Diazonium Salt Diazonium Salt 4-Fluoro-5-nitroaniline->Diazonium Salt NaNO2, HCl (4-Fluoro-5-nitrophenyl)hydrazine (4-Fluoro-5-nitrophenyl)hydrazine Diazonium Salt->(4-Fluoro-5-nitrophenyl)hydrazine SnCl2, HCl (4-Fluoro-5-aminophenyl)hydrazine (4-Fluoro-5-aminophenyl)hydrazine (4-Fluoro-5-nitrophenyl)hydrazine->(4-Fluoro-5-aminophenyl)hydrazine Reduction (e.g., Fe/HCl) Hydrazone Hydrazone (4-Fluoro-5-aminophenyl)hydrazine->Hydrazone Acetone, acid catalyst This compound This compound Hydrazone->this compound Heat, acid catalyst

Caption: Proposed Fischer Indole Synthesis of this compound.

Spectroscopic Validation

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data for the target compound.[1]

Spectroscopic TechniqueExpected Features
¹H NMR Signals for aromatic protons on the indole ring, a singlet for the C2-methyl protons, broad signals for the amine (NH₂) and indole (NH) protons. Coupling between the fluorine atom and adjacent aromatic protons is expected.
¹³C NMR Nine distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₉H₉FN₂), which is approximately 164.18 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from both the amine and the indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

Comparison of Synthetic Methods

While the Fischer indole synthesis is a robust method, other classical indole syntheses offer alternative routes, each with its own advantages and disadvantages.

Synthetic MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Fischer Indole Synthesis Substituted phenylhydrazine, ketone/aldehydeAcid catalysis (Brønsted or Lewis acids), heat.[2][3]Versatile, wide range of starting materials available, well-established.Can be harsh for sensitive substrates, potential for side reactions.
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene derivative, dimethylformamide dimethyl acetal (DMFDMA)Two steps: enamine formation followed by reductive cyclization (e.g., Raney Ni, H₂ or Fe/AcOH).[4]High yields, mild conditions, avoids harsh acids.[4]Starting o-nitrotoluenes can be less readily available than phenylhydrazines.
Bischler-Möhlau Indole Synthesis α-Haloacetophenone, excess anilineHigh temperatures.[5]One-pot reaction.Harsh conditions, often low yields, limited to 2-arylindoles.[5]

Experimental Protocols

Proposed Synthesis of this compound via Fischer Indole Synthesis

Step 1: Synthesis of (4-Fluoro-5-aminophenyl)hydrazine

  • Diazotization of 4-Fluoro-5-nitroaniline: To a cooled (0-5 °C) solution of 4-fluoro-5-nitroaniline in concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.

  • Reduction to Hydrazine: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate of the hydrazine hydrochloride is collected by filtration.

  • Reduction of the Nitro Group: The nitro-substituted hydrazine is then reduced to the corresponding amine. A common method is the use of iron powder in the presence of an acid like hydrochloric or acetic acid. The reaction mixture is heated, and upon completion, the iron salts are filtered off, and the product is extracted after basification.

Step 2: Fischer Indole Cyclization

  • Hydrazone Formation: The synthesized (4-fluoro-5-aminophenyl)hydrazine is dissolved in a suitable solvent such as ethanol or acetic acid, and a slight excess of acetone is added. The mixture is stirred, often with gentle heating, to form the corresponding hydrazone.

  • Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the hydrazone. The mixture is then heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the organic layer is washed and dried. The crude product is then purified by column chromatography or recrystallization to yield this compound.

General Procedure for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.

Logical Workflow for Synthesis and Validation

G cluster_0 Synthesis cluster_1 Validation Start Starting Materials (4-Fluoro-5-nitroaniline, Acetone) Precursor Synthesize Hydrazine Precursor Start->Precursor Fischer Fischer Indole Synthesis Precursor->Fischer Purification Purification (Column Chromatography/Recrystallization) Fischer->Purification NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Comparison Compare with Benchmark Data NMR->Comparison MS->Comparison IR->Comparison Final Structure Confirmed Comparison->Final

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methyl-1H-indol-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-methyl-1H-indol-5-amine, a crucial building block in the development of kinase inhibitors and other pharmacologically active molecules, can be synthesized through various routes. This guide provides a comparative analysis of potential synthetic strategies, offering insights into their methodologies and the data necessary for informed decision-making in a research and development setting.

The strategic incorporation of a fluorine atom and an amine group onto the indole scaffold makes this compound a valuable synthon in medicinal chemistry. Its structural features allow for the fine-tuning of physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity, which are critical for the development of effective therapeutics. While several general methods for indole synthesis are adaptable for this specific molecule, a detailed comparison of the available routes is essential for optimizing its production.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through modifications of classical indole syntheses. The most probable and widely applicable method is the Fischer indole synthesis. Alternative routes, such as those starting from appropriately substituted nitroaromatics, also present viable options. Below is a comparison of these potential routes, compiled from established chemical principles and analogous syntheses found in the literature.

Table 1: Comparison of Potential Synthetic Routes to this compound

ParameterRoute 1: Modified Fischer Indole SynthesisRoute 2: Reductive Cyclization of a Nitroindole Intermediate
Starting Materials 3-Fluoro-4-nitrophenylhydrazine and Acetone4-Fluoro-2-methyl-5-nitro-1H-indole
Key Reactions Hydrazone formation,[1][1]-sigmatropic rearrangement, Cyclization, AromatizationNitration of 4-fluoro-2-methyl-1H-indole, Reduction of the nitro group
Reported Yield Yields for analogous Fischer indole syntheses are generally moderate to high (60-90%), but can be substrate-dependent.Yields for similar reductive cyclizations are typically high (>80%).
Reaction Conditions Acid catalysis (e.g., H₂SO₄, PPA), elevated temperatures.Nitration: Strong acid (e.g., HNO₃/H₂SO₄). Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Fe/HCl).
Advantages Convergent, well-established, and versatile method.Potentially high-yielding final step.
Disadvantages Potential for side reactions and purification challenges. The synthesis of the substituted phenylhydrazine precursor can be multi-step.The initial nitration step may produce regioisomers, requiring careful control and purification. The synthesis of the starting 4-fluoro-2-methyl-1H-indole is required.
Scalability Generally scalable, though optimization of reaction conditions may be necessary.Scalable, with catalytic hydrogenation being a common industrial process.

Experimental Protocols

Route 1: Modified Fischer Indole Synthesis
  • Hydrazone Formation: 3-Fluoro-4-nitrophenylhydrazine is reacted with an excess of acetone in an acidic medium (e.g., acetic acid in ethanol) at reflux to form the corresponding hydrazone.

  • Indolization: The crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to induce the[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield 4-Fluoro-2-methyl-5-nitro-1H-indole.

  • Reduction: The resulting nitroindole is reduced to the target amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.

Route 2: Reductive Cyclization of a Nitroindole Intermediate
  • Nitration: 4-Fluoro-2-methyl-1H-indole is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position. This step requires careful control to minimize the formation of other isomers.

  • Reduction: The purified 4-Fluoro-2-methyl-5-nitro-1H-indole is then subjected to reduction. Catalytic hydrogenation using H₂ gas and a palladium catalyst is a clean and efficient method. Alternatively, reduction with metals like iron or tin in the presence of an acid can be employed.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic routes, the following diagrams are provided.

G cluster_0 Route 1: Modified Fischer Indole Synthesis A 3-Fluoro-4-nitrophenylhydrazine C Hydrazone Intermediate A->C Acid catalyst B Acetone B->C D 4-Fluoro-2-methyl-5-nitro-1H-indole C->D PPA, Heat E This compound D->E H2, Pd/C

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Reductive Cyclization F 4-Fluoro-2-methyl-1H-indole G 4-Fluoro-2-methyl-5-nitro-1H-indole F->G HNO3, H2SO4 H This compound G->H Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for Route 2.

Application in Drug Discovery: A Workflow Perspective

This compound serves as a key starting material in the synthesis of complex molecules, particularly kinase inhibitors. The general workflow for its utilization in a drug discovery program is outlined below.

G cluster_2 Drug Discovery Workflow I Synthesis of This compound J Coupling with a suitable pharmacophore I->J K Library of diverse indole derivatives J->K L High-throughput screening (e.g., kinase assays) K->L M Lead compound identification L->M N Lead optimization (SAR studies) M->N O Preclinical development N->O

Caption: General drug discovery workflow.

Conclusion

The synthesis of this compound is a critical step for the development of novel therapeutics. While the Fischer indole synthesis represents a robust and versatile approach, the reductive cyclization of a pre-formed nitroindole offers a potentially higher-yielding alternative for the final step. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. The provided workflows and comparative data serve as a foundational guide for researchers to select and optimize the most suitable synthetic strategy for their specific needs. Further process development and optimization would be necessary to translate these routes to a larger scale.

References

In vitro kinase assay protocol for inhibitors derived from 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of inhibitors derived from the 4-Fluoro-2-methyl-1H-indol-5-amine scaffold. This document outlines detailed experimental methodologies, presents comparative data for inhibitor performance, and visualizes key workflows and concepts.

The discovery and development of novel kinase inhibitors are pivotal in the quest for targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising inhibitor candidates. This guide focuses on inhibitors derived from this compound, providing the necessary protocols and comparative data to effectively assess their potency and selectivity.

Comparative Performance of Kinase Inhibitors

The successful development of a kinase inhibitor hinges on its potency against the target kinase and its selectivity over other kinases in the kinome. The following tables summarize the inhibitory activity of a hypothetical inhibitor derived from this compound, "Indole-Inhibitor-A," against a panel of kinases, compared to a known broad-spectrum inhibitor (Staurosporine) and a clinically approved inhibitor for a related target.

Table 1: IC50 Values of Kinase Inhibitors Against a Panel of Serine/Threonine Kinases

Kinase TargetIndole-Inhibitor-A (nM)Staurosporine (nM)Reference Inhibitor (e.g., Dabrafenib for BRAF) (nM)
BRAF1551
Aurora Kinase A25010>10,000
PKA>10,0008>10,000
ROCK11,20012>10,000

Table 2: IC50 Values of Kinase Inhibitors Against a Panel of Tyrosine Kinases

Kinase TargetIndole-Inhibitor-A (nM)Staurosporine (nM)Reference Inhibitor (e.g., Dasatinib for SRC) (nM)
SRC8020.5
FLT3507>5,000
EGFR5,0002015
VEGFR23501525

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols: In Vitro Kinase Assays

Several methodologies can be employed to determine the in vitro efficacy of kinase inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate. Below are detailed protocols for three widely used assay formats: a luminescence-based assay, a fluorescence-based assay, and the "gold standard" radiometric assay.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely proportional to kinase activity.[1][2][3]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • This compound derived inhibitor

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a well of a multiwell plate, add 5 µL of the kinase reaction buffer.

    • Add 2.5 µL of the inhibitor at various concentrations or DMSO for the control.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well (e.g., 12.5 µL).

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay

This method often utilizes a peptide substrate labeled with a fluorophore that exhibits a change in fluorescence properties upon phosphorylation.[4]

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • Kinase buffer

  • ATP

  • This compound derived inhibitor

  • Black, non-binding 96- or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction Setup:

    • To each well, add kinase buffer, the inhibitor at various concentrations (or DMSO), and the kinase.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the fluorescently labeled peptide substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C, protected from light. The reaction can be monitored in real-time or as an endpoint measurement.

  • Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]

  • Data Analysis: Determine the initial reaction rates from the kinetic reads or use the endpoint fluorescence values. Calculate the percent inhibition and IC50 values.

Radiometric Kinase Assay

Considered the gold standard, this assay directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[5][6][7]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Kinase buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • This compound derived inhibitor

  • Phosphocellulose paper (e.g., P81)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, inhibitor, kinase, and substrate.

    • Prepare the ATP mixture containing both unlabeled ATP and [γ-³²P]ATP.

  • Reaction Initiation: Add the ATP mixture to the reaction tube to start the reaction.

  • Incubation: Incubate at 30°C for a specified time (e.g., 20-30 minutes).[5]

  • Reaction Termination and Substrate Capture:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.[5]

    • Immediately immerse the filter paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unincorporated radiolabeled ATP.

    • Perform several washes.

  • Detection:

    • Dry the filter paper.

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Inhibitor Dilution reaction_setup Reaction Setup in Plate inhibitor_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition ic50_calc IC50 Determination data_acquisition->ic50_calc

Caption: General workflow for in vitro kinase inhibitor screening.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation IndoleInhibitor Indole-Inhibitor-A IndoleInhibitor->RTK IndoleInhibitor->RAF

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

assay_comparison cluster_luminescence Luminescence Assay cluster_fluorescence Fluorescence Assay cluster_radiometric Radiometric Assay L_principle Principle: ATP Depletion L_pros Pros: - High throughput - Homogeneous - Good sensitivity L_cons Cons: - Indirect measurement - ATP-competitive inhibitors can interfere F_principle Principle: Phosphorylation-induced fluorescence change F_pros Pros: - Real-time kinetics - Non-radioactive F_cons Cons: - Substrate modification required - Potential for compound interference R_principle Principle: Direct measurement of phosphate incorporation R_pros Pros: - Gold standard - High sensitivity - Direct measurement R_cons Cons: - Use of radioactivity - Lower throughput - Waste disposal

Caption: Comparison of common in vitro kinase assay formats.

References

Unveiling the Selectivity Landscape: A Comparative Analysis of Kinase Inhibitors Built on the 4-Fluoro-2-methyl-1H-indol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of kinase inhibitors developed from the 4-Fluoro-2-methyl-1H-indol-5-amine scaffold reveals a distinct cross-reactivity profile, offering valuable insights for researchers and drug development professionals. This guide provides a comparative look at the selectivity of these inhibitors against a panel of human kinases, juxtaposed with alternative therapies, supported by robust experimental data.

At the forefront of this class of inhibitors is Brivanib (BMS-540215), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Understanding its selectivity is crucial for predicting both on-target efficacy and potential off-target effects. This guide delves into the kinome-wide profiling of Brivanib and compares it with other prominent VEGFR2 inhibitors, namely Rivoceranib, Lenvatinib, and Tivozanib, to provide a clear perspective on their relative performance.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following tables summarize the inhibitory activity of Brivanib and its key competitors against their primary targets and a selection of off-target kinases, as determined by extensive kinome scanning.

Table 1: Potency Against Primary Kinase Targets (IC50 in nM)

Kinase TargetBrivanib (BMS-540215)RivoceranibLenvatinibTivozanib
VEGFR1 (FLT1)380>90% inhibition at 160nM2230.6
VEGFR2 (KDR)251641.5
VEGFR3 (FLT4)10>90% inhibition at 160nM5.215
FGFR1148-46-
FGFR2125-100-
FGFR368-30-
Data for Rivoceranib is presented as percent inhibition at a given concentration as IC50 values for all targets were not uniformly available in the public domain. A dash (-) indicates that data was not readily available in the reviewed sources.

Table 2: Cross-Reactivity Profile – Inhibition of Selected Off-Target Kinases

This table presents a snapshot of the off-target effects of the compared inhibitors. Data is primarily derived from KINOMEscan assays, which measure the percentage of remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition.

KinaseBrivanib (% Control)Rivoceranib (% Inhibition @ 1µM)Lenvatinib (% Inhibition @ 1µM)Tivozanib (% Inhibition @ 1µM)
PDGFRβ>240-fold less sensitive than VEGFR262.1%->50%
KIT-47.3%85>50%
RET-71.7%80-
SRCHigh % Control (low inhibition)---
LCKHigh % Control (low inhibition)---
EGFRHigh % Control (low inhibition)---
JAK3High % Control (low inhibition)---
Data interpretation: For Brivanib, a high "% Control" signifies weak inhibition. For other inhibitors, a higher "% Inhibition" indicates stronger off-target activity. A dash (-) indicates that specific quantitative data was not readily available in the reviewed sources.

A broader analysis of kinome scans reveals that Rivoceranib is a highly selective VEGFR2 inhibitor, with significant inhibition of only a few other kinases at therapeutic concentrations.[1][2] In a panel of 270 kinases, Tivozanib inhibited over 70 kinases by more than 50%, while Lenvatinib inhibited 31 additional kinases to a similar extent.[1]

Experimental Protocols

The data presented in this guide is based on established and rigorous experimental methodologies designed to profile the activity and selectivity of kinase inhibitors.

KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to determine the interaction of a compound with a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Methodology:

  • Preparation of Kinase-tagged Phage: T7 phage strains individually tagged with a unique DNA barcode are used to express specific kinases.

  • Competition Binding: The kinase-tagged phage, the test compound at a specified concentration (e.g., 1 µM), and the immobilized ligand are combined in a multi-well plate.

  • Capture and Quantification: The amount of kinase that binds to the immobilized ligand is captured on streptavidin-coated magnetic beads. The associated DNA tag is then quantified by qPCR.

  • Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Cellular Kinase Phosphorylation Assays

To assess the inhibitory activity of compounds in a cellular context, assays that measure the phosphorylation of downstream targets of the kinases are employed.

Methodology:

  • Cell Culture and Treatment: Human cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured and then treated with various concentrations of the kinase inhibitor.

  • Stimulation: The cells are stimulated with a growth factor (e.g., VEGF or FGF) to activate the target kinase pathway.

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated and total target proteins (e.g., VEGFR2, ERK) are quantified using specific antibodies via Western blotting or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ratio of phosphorylated to total protein is calculated to determine the extent of kinase inhibition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the inhibitors discussed in this guide.

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Brivanib Brivanib & Alternatives Brivanib->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Growth ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Brivanib Brivanib Brivanib->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_kinomescan KINOMEscan™ Assay Compound Test Compound (e.g., Brivanib) BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel Panel of 400+ Kinases KinasePanel->BindingAssay qPCR qPCR Quantification BindingAssay->qPCR Profile Cross-Reactivity Profile qPCR->Profile

Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

Conclusion

The this compound scaffold has given rise to potent kinase inhibitors, exemplified by Brivanib. While demonstrating strong efficacy against VEGFR and FGFR, its cross-reactivity profile, when compared to other VEGFR2 inhibitors like the highly selective Rivoceranib, highlights the nuanced differences that can have significant implications for clinical development. This guide provides a foundational comparison to aid researchers in the selection and development of kinase inhibitors with optimized selectivity profiles for enhanced therapeutic outcomes. The detailed experimental protocols and pathway diagrams offer a comprehensive resource for further investigation in this critical area of oncology research.

References

Navigating Regioselectivity: A Comparative Guide to Reactions of 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving complex heterocyclic scaffolds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the regioselectivity of various reactions involving 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom at the 4-position, and electron-donating methyl and amino groups at the 2- and 5-positions respectively, presents a nuanced landscape for chemical transformations. The interplay of these electronic and steric factors governs the preferred position of attack for various reagents, influencing the final product distribution. The primary sites for potential reactions on this indole scaffold are the C3, C6, and C7 positions of the indole ring, as well as the 5-amino group.

Predicting Regioselectivity: The Influence of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the indole ring is dictated by the combined directing effects of the existing substituents.

  • Amino Group (-NH₂ at C5): As a strong activating group, the amino group directs electrophiles to the ortho and para positions. In this case, the ortho position is C6 and the para position is C2 (already substituted).

  • Fluorine Atom (-F at C4): While being an electron-withdrawing group through induction, halogens are generally ortho and para directors due to resonance effects. The ortho positions are C3 and C5 (already substituted), and the para position is C7.

  • Methyl Group (-CH₃ at C2): This is a weakly activating group and directs to the ortho (C3) and para (C6) positions.

  • Indole Nucleus: The indole ring itself is an electron-rich system, with the C3 position being the most nucleophilic and thus the most common site for electrophilic attack on unsubstituted indoles.

The cumulative effect of these substituents suggests that electrophilic attack is likely to be directed to the C3, C6, and C7 positions. The 5-amino group also presents a site for reactions such as acylation and alkylation.

Comparative Analysis of Key Reactions

While specific experimental data for all reaction types on this compound is not extensively available in published literature, we can infer the likely regioselectivity based on studies of similarly substituted indoles.

Electrophilic Aromatic Substitution

Acylation (Friedel-Crafts and Vilsmeier-Haack Reactions)

Friedel-Crafts acylation of indoles typically occurs at the C3 position. For N-unprotected indoles, acylation can also occur at the nitrogen atom. The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic rings and also predominantly targets the C3 position of indoles.

Halogenation

Halogenation of indoles is also a common electrophilic substitution. The regioselectivity can be highly dependent on the halogenating agent and reaction conditions.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For indoles, this reaction typically occurs at the C3 position.

Nitration and Sulfonation

Direct nitration and sulfonation of the indole ring can be challenging due to the sensitivity of the indole nucleus to strong acids. However, under specific conditions, these reactions can be achieved.

Reactions at the 5-Amino Group

The primary amine at the 5-position is a key functional handle for derivatization.

Acylation

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is generally highly selective for the nitrogen atom.

Alkylation

Alkylation of the 5-amino group can be achieved with various alkylating agents.

Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the primary amino group into a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[1][2] This reaction is a powerful tool for introducing diversity at the 5-position.

Summary of Predicted Regioselectivity

The following table summarizes the predicted major regioisomers for various reactions on this compound based on established principles of indole reactivity.

Reaction TypeReagent/ConditionsPredicted Major Product(s)
Electrophilic Aromatic Substitution
Friedel-Crafts AcylationAcyl chloride/Lewis acidC3-acylated product
Vilsmeier-Haack ReactionPOCl₃, DMFC3-formylated product
HalogenationX₂ or NXSC3-halogenated and/or C7-halogenated products
Mannich ReactionFormaldehyde, secondary amineC3-aminomethylated product
Reactions at the 5-Amino Group
AcylationAcyl chloride/anhydrideN-acylated product at the 5-amino group
Sandmeyer ReactionNaNO₂, H⁺; CuX5-substituted indole (X = Cl, Br, CN, OH)

Experimental Protocols

Detailed experimental protocols for analogous reactions on substituted indoles can be found in the chemical literature. Researchers should adapt these procedures to the specific reactivity of this compound, with careful optimization of reaction conditions to achieve the desired regioselectivity.

Visualizing Reaction Pathways

To illustrate the potential reaction pathways, the following diagrams were generated using Graphviz.

Electrophilic_Substitution cluster_products Potential Products Indole This compound C3_Product C3-Substituted Indole->C3_Product Major Pathway (Typical) C7_Product C7-Substituted Indole->C7_Product Possible Pathway (Directed by 4-F, 5-NH₂) C6_Product C6-Substituted Indole->C6_Product Minor Pathway Eplus Electrophile (E⁺) Amino_Group_Reactions cluster_reactions Reactions at the 5-Amino Group cluster_products Products Start This compound Acylation Acylation (RCOCl) Start->Acylation Sandmeyer Sandmeyer Reaction (NaNO₂, CuX) Start->Sandmeyer Amide 5-Amido Derivative Acylation->Amide Substituted 5-Substituted Derivative (X = Cl, Br, CN, OH) Sandmeyer->Substituted

References

Benchmarking the efficacy of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic treatment strategies. The indole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of a novel indole-based VEGFR-2 inhibitor against the established multi-kinase inhibitor, Sorafenib. The data presented herein is compiled from preclinical studies to offer an objective benchmark of efficacy, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a novel indole-based Sorafenib analogue, herein referred to as Indole Analogue 1 , and Sorafenib against VEGFR-2 and various cancer cell lines.

CompoundTarget/Cell LineIC50 (nM)
Indole Analogue 1 VEGFR-295.7 ± 3.2
Hep3B (Liver)8010
Huh7 (Liver)4310
HepG2 (Liver)1950
Sorafenib VEGFR-290[1]
Hep3B (Liver)8620
Huh7 (Liver)7550
HepG2 (Liver)7220

Table 1: Comparative IC50 values of Indole Analogue 1 and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines. Data for Indole Analogue 1 is sourced from a study by Sbenati et al. (2021).

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 is determined using a standardized kinase assay, such as the VEGFR2 (KDR) Kinase Assay Kit (BPS Bioscience).[2]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (Indole Analogue 1 and Sorafenib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • A solution of the test compound is prepared in DMSO at various concentrations.

  • In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.

  • The test compound solution is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by adding ATP.

  • The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.

  • The reaction is stopped, and the amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

  • Luminescence is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow for evaluating inhibitor efficacy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Indole_Analogue Indole Analogue 1 Indole_Analogue->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Indole Analogue 1 & Sorafenib Solutions Incubate_Inhibitor Incubate Enzyme with Inhibitor Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare VEGFR-2 Enzyme Solution Enzyme_Prep->Incubate_Inhibitor Substrate_Prep Prepare Substrate & ATP Solutions Initiate_Reaction Initiate Reaction with ATP Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-2-methyl-1H-indol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Protocols

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for 4-Fluoro-2-methyl-1H-indol-5-amine. Based on available safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a respirator may be necessary.

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The following procedure is based on general guidelines for hazardous chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

Step 2: Waste Accumulation and Storage

  • The waste container must be kept securely closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

Step 3: Labeling

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of waste in the container.

  • Include the date when waste was first added to the container.

  • Provide the name and contact information of the responsible researcher or lab supervisor.

Step 4: Request for Disposal

  • Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

III. Data Presentation: Hazardous Waste Characteristics

Understanding the characteristics of hazardous waste is fundamental to its safe management. The following table summarizes these characteristics, which are critical in the decision-making process for chemical disposal.

CharacteristicDescriptionRelevance to this compound
Ignitability Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F).Based on available data, this compound is a solid and not expected to be ignitable.
Corrosivity Wastes that are acidic or basic and can corrode metal containers, such as tanks, drums, and barrels.The pH of this compound is not readily available, but it is not expected to be corrosive.
Reactivity Wastes that are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.While not explicitly stated, indole derivatives can be reactive. It should be stored away from strong oxidizing agents.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.The compound is classified as harmful if swallowed or inhaled, indicating toxicity. This is the primary characteristic dictating its disposal as hazardous waste.

IV. Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal A Experiment Generates This compound Waste B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Characterize Waste: Is it Hazardous? B->C D Select Compatible, Leak-Proof Container C->D Yes E Label Container with 'Hazardous Waste' & Contents D->E F Segregate from Incompatible Waste Streams E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Closed Except When Adding Waste G->H I Container Full or Experiment Complete H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J K EHS Transports for Proper Disposal J->K

Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Fluoro-2-methyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-Fluoro-2-methyl-1H-indol-5-amine (CAS RN: 398487-76-8) in a laboratory setting. The following procedural guidance is based on available safety data for this compound and structurally similar chemicals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided herein is a synthesis of data from suppliers and SDSs for analogous compounds, such as 4-Fluoroindole and 5-Fluoro-1H-indole. It is imperative to handle this chemical with caution and to supplement this guide with your institution's specific safety protocols.

Hazard Summary

Based on available data, this compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside a certified chemical fume hood.

    • Prepare a designated waste container for solid chemical waste.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • All handling of the solid compound must be performed within a certified chemical fume hood to avoid inhalation of dust particles.

    • Wear the appropriate PPE as outlined in the table above.

    • Use a spatula to carefully weigh the desired amount of the compound.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

    • The recommended storage temperature is 2-8°C in an inert atmosphere and protected from light.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

    • Do not dispose of this chemical down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Equipment & Waste Containers prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 store1 Seal and Label Container handle2->store1 disp1 Collect Solid & Liquid Waste handle2->disp1 store2 Store in Cool, Dry, Ventilated Area store1->store2 disp3 Dispose via Hazardous Waste Stream disp1->disp3 disp2 Triple-Rinse & Puncture Container disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methyl-1H-indol-5-amine
Reactant of Route 2
4-Fluoro-2-methyl-1H-indol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。